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  • Product: tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
  • CAS: 1423025-77-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate: Structure, Properties, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of transition-state isosteres remains a cornerstone for developing highly selective enzyme inhibitors. tert-Butyl N-(3-hydroxy-4-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of transition-state isosteres remains a cornerstone for developing highly selective enzyme inhibitors. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile, stereochemically rich building block that houses the critical hydroxyethylamine (HEA) pharmacophore. This technical whitepaper explores the chemical identity, mechanistic utility, and synthetic methodologies of this compound, providing drug development professionals with a rigorous framework for integrating this intermediate into the synthesis of aspartyl protease inhibitors.

Chemical Identity & Physical Properties

Understanding the physicochemical parameters of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is essential for predicting its behavior in subsequent synthetic steps and its pharmacokinetic potential as a structural fragment. The molecule features a butane backbone, a benzylic moiety at C4, a secondary alcohol at C3, and a Boc-protected amine at C2.

The quantitative physical and chemical data are summarized in the table below [1]:

PropertyValue
IUPAC Name tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
CAS Number 1423025-77-7
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Stereocenters 2 (C2, C3)
Hydrogen Bond Donors 2 (OH, NH)
Hydrogen Bond Acceptors 3 (O, O, O)
Predicted LogP ~2.9
Solubility Profile Soluble in DCM, MeOH, THF, DMSO; Insoluble in water

Mechanistic Role in Drug Design: The HEA Isostere

The structural architecture of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is not arbitrary; it is explicitly designed to mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond.

Causality in Target Binding

Aspartyl proteases—such as BACE-1 (implicated in Alzheimer's disease) [2], Plasmepsins (targets for Plasmodium falciparum in malaria) [3], and the SARS-CoV-2 Main Protease (Mpro) [4]—rely on a catalytic dyad of aspartate residues to activate a water molecule for nucleophilic attack on a peptide bond.

When an inhibitor containing the HEA core is introduced into the active site, the C3-hydroxyl group acts as a non-cleavable transition-state mimic. It forms strong, bidentate hydrogen bonds with the catalytic aspartates, effectively displacing the catalytic water molecule and arresting enzyme function. Simultaneously, the C4-phenyl group perfectly occupies the hydrophobic S1 pocket of the enzyme (mimicking a phenylalanine side chain), anchoring the molecule and providing high binding affinity.

Mechanism A Aspartyl Protease (e.g., BACE-1, Plasmepsin) B Catalytic Aspartate Dyad (Active Site) A->B exposes C HEA Isostere Binding (C3-OH Coordination) B->C interacts with D Displacement of Catalytic Water C->D causes E Inhibition of Peptide Cleavage D->E results in

Mechanism of aspartyl protease inhibition by the HEA transition-state isostere.

Synthetic Methodologies & Experimental Protocols

The synthesis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate requires strict stereocontrol. The most robust route begins with the chiral pool, specifically utilizing commercially available Boc-L-alanine.

Step-by-Step Synthetic Protocol

Step 1: Weinreb Amide Formation

  • Reagents : Boc-L-alanine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), anhydrous DCM.

  • Procedure : Dissolve Boc-L-alanine in DCM at 0 °C. Add EDC·HCl and HOBt, stirring for 15 minutes to activate the carboxylic acid. Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA. Warm to room temperature and stir for 12 hours. Quench with 1M HCl, extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

  • Causality : Direct reduction of a carboxylic acid to an aldehyde is thermodynamically unfavorable and prone to over-reduction. The Weinreb amide is utilized because it forms a stable intermediate in the subsequent reduction step, preventing over-reduction.

Step 2: Controlled Reduction to Boc-L-Alaninal

  • Reagents : Boc-L-alanine Weinreb amide (1.0 eq), DIBAL-H (1.5 eq, 1M in hexanes), anhydrous THF.

  • Procedure : Cool the Weinreb amide solution in THF to -78 °C under argon. Add DIBAL-H dropwise over 30 minutes. Stir at -78 °C for 2 hours. Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) at -78 °C, then warm to room temperature and stir vigorously until two clear phases form. Extract with ethyl acetate.

  • Self-Validating System : This protocol is inherently self-validating. The addition of DIBAL-H forms a stable, five-membered cyclic aluminum chelate. This chelate is entirely stable at -78 °C and resists further reduction by excess hydride. It only collapses to release the desired Boc-L-alaninal upon the introduction of the aqueous quench, structurally guaranteeing the prevention of the over-reduced alcohol byproduct.

Step 3: Stereoselective Grignard Addition

  • Reagents : Boc-L-alaninal (1.0 eq), Benzylmagnesium chloride (2.0 eq, 2M in THF), anhydrous THF.

  • Procedure : Cool the Boc-L-alaninal solution in THF to -78 °C. (Optional: Add 1.1 eq of TiCl4 to enforce strict chelation control). Add Benzylmagnesium chloride dropwise. Stir for 3 hours, allowing the reaction to gradually warm to 0 °C. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

  • Causality in Stereocontrol : The stereochemical outcome at the newly formed C3 carbinol center is dictated by Cram's chelation control. The metal cation coordinates both the aldehyde oxygen and the Boc-carbonyl oxygen, locking the molecule into a rigid conformation. The benzyl nucleophile then attacks from the less sterically hindered face, predictably yielding the desired diastereomer.

Synthesis A Boc-L-Alanine (Starting Material) B Weinreb Amide Formation (EDC, HOBt, N,O-dimethylhydroxylamine) A->B Step 1: Amidation C Boc-L-Alaninal (DIBAL-H Reduction at -78°C) B->C Step 2: Controlled Reduction D Grignard Addition (Benzylmagnesium Chloride, THF) C->D Step 3: Carbon-Carbon Bond Formation E tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (Target HEA Isostere) D->E Step 4: Stereoselective Addition

Step-by-step synthetic workflow for tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate before its deployment in complex drug synthesis, rigorous analytical validation is required:

  • Chiral HPLC : Utilized to determine the diastereomeric ratio (d.r.). The syn and anti diastereomers exhibit distinct retention times on amylose-based chiral stationary phases.

  • 1H NMR Spectroscopy (400 MHz, CDCl3) :

    • Boc Verification : A distinct 9H singlet at ~1.40 ppm confirms the intact tert-butyl group.

    • Stereochemical Assignment : The coupling constant ( J2,3​ ) between the C2 alpha-proton and the C3 carbinol proton is critical. A larger coupling constant ( J≈7−9 Hz) typically indicates an anti relationship, whereas a smaller constant ( J≈2−4 Hz) indicates a syn relationship, allowing for rapid validation of the Grignard addition's stereoselectivity.

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF MS is used to confirm the exact mass, typically observing the [M+Na]+ adduct at m/z 288.15.

References

  • Design and synthesis of hydroxyethylamine (HEA) BACE-1 inhibitors: structure-activity relationship of the aryl region Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]

  • Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation PLoS ONE (2015) URL:[Link]

  • Beta-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors RSC Advances (2021) URL:[Link]

Exploratory

Stereochemical Architecture and Synthesis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate: A Technical Guide

Executive Summary In the landscape of modern drug discovery, chiral amino alcohols serve as foundational pharmacophores for a myriad of therapeutic agents, most notably peptidomimetics, HIV protease inhibitors, and advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral amino alcohols serve as foundational pharmacophores for a myriad of therapeutic agents, most notably peptidomimetics, HIV protease inhibitors, and advanced Vitamin D Receptor (VDR) modulators[1]. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile, Boc-protected chiral building block. Unlike the standard hydroxyethylamine cores derived directly from L-phenylalanine (where the amine is adjacent to the benzyl group), this specific isomer features an inverted functional topology: the amine is adjacent to the terminal methyl group, and the hydroxyl group is adjacent to the benzyl moiety.

This whitepaper provides an in-depth analysis of the compound's stereochemical properties, outlines the causality behind its retrosynthetic disconnection to L-alanine, and details self-validating experimental protocols for its diastereoselective synthesis.

Structural & Stereochemical Analysis

The IUPAC preferred name for the deprotected core is 3-amino-1-phenylbutan-2-ol [2]. The addition of the tert-butyloxycarbonyl (Boc) protecting group at the amine yields the target compound. The molecular skeleton contains two distinct chiral centers at C2 and C3 , giving rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To accurately assign the R or S configuration, we must evaluate the CIP priorities of the substituents at both stereocenters. The causality of the priority rules dictates that atomic number dictates precedence.

Table 1: CIP Priority Assignments for C2 and C3

StereocenterPriority 1Priority 2Priority 3Priority 4Rationale for Priority 2 vs 3
C2 -NHBoc (N, atomic #7)-C3(OH)CH₂Ph (C bonded to O)-CH₃ (C bonded to H,H,H)-HC3 is bonded to Oxygen, whereas the methyl carbon is only bonded to Hydrogen.
C3 -OH (O, atomic #8)-C2(NHBoc)CH₃ (C bonded to N)-CH₂Ph (C bonded to C,H,H)-HC2 is bonded to Nitrogen (atomic #7), which outranks the C (atomic #6) of the benzyl group's aromatic ring.

Note: A common pitfall is assuming the bulky benzyl group outranks the C2 amino-carbon. However, because C2 is directly bonded to Nitrogen, it takes higher CIP priority over the benzyl CH₂ group.

Retrosynthetic Strategy & Causality

A naive retrosynthetic approach might attempt to derive this molecule from L-phenylalanine due to the presence of the benzyl group. However, because the amine is located at C2 (adjacent to the methyl group), the target is actually a derivative of Alanine .

By utilizing Boc-L-Alanine as the chiral pool starting material, the C2 stereocenter is pre-installed. The C3 stereocenter is then established via the nucleophilic addition of a benzyl Grignard reagent to a Weinreb amide intermediate, followed by a diastereoselective reduction of the resulting ketone.

Retrosynthesis Target tert-Butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate Ketone 3-(Boc-amino)-1-phenyl butan-2-one Target->Ketone Reduction Alanine Boc-L-Alanine Ketone->Alanine Weinreb Amide Formation Grignard Benzylmagnesium Chloride Ketone->Grignard Nucleophilic Addition

Retrosynthetic disconnection of the target Boc-amino alcohol to Boc-L-Alanine and Benzyl Grignard.

Experimental Protocols: Diastereoselective Synthesis

The following protocols form a self-validating system where the choice of reducing agent directly dictates the stereochemical outcome at C3.

Step 1: Synthesis of the Weinreb Amide
  • Dissolve Boc-L-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and cool the mixture to 0 °C.

  • Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.1 eq) to activate the carboxylate.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography to yield the Weinreb amide.

Step 2: Grignard Addition to Form the Ketone
  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Dropwise, add Benzylmagnesium chloride (2.0 M in THF, 1.5 eq). The stable 5-membered metal chelate prevents over-addition.

  • Stir for 2 hours, then carefully quench with 1M HCl at 0 °C to collapse the tetrahedral intermediate.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to isolate (S)-3-(Boc-amino)-1-phenylbutan-2-one .

Step 3: Diastereoselective Reduction (Causality of Reagent Choice)

The reduction of the α-chiral ketone can be steered toward either the syn or anti diastereomer based on the transition state model invoked by the reducing agent.

Reduction Start Ketone Intermediate (3-(Boc-amino)-1-phenylbutan-2-one) PathA Non-Chelating Reduction (NaBH4, MeOH, -78 °C) Start->PathA PathB Chelation-Controlled Reduction (Zn(BH4)2, Et2O, -20 °C) Start->PathB ResultA anti-Isomer Predominates (Felkin-Anh Model) PathA->ResultA ResultB syn-Isomer Predominates (Cram-Chelation Model) PathB->ResultB

Divergent stereochemical outcomes based on the choice of reducing agent.

Protocol A: Anti-Selective Reduction (Felkin-Anh Control)

  • Dissolve the ketone in anhydrous methanol and cool to -78 °C.

  • Add NaBH₄ (2.0 eq) in portions. The absence of a strong chelating metal allows the molecule to adopt a Felkin-Anh transition state, where the hydride attacks anti to the bulky Boc-amino group.

  • Quench with acetic acid, concentrate, and purify to yield predominantly the anti-(2S, 3R) isomer.

Protocol B: Syn-Selective Reduction (Cram-Chelation Control)

  • Dissolve the ketone in anhydrous diethyl ether and cool to -20 °C.

  • Add a pre-formed solution of Zn(BH₄)₂ (1.5 eq). The Zn²⁺ ion strongly chelates both the ketone oxygen and the Boc-carbonyl oxygen, locking the conformation into a rigid 5-membered ring. Hydride delivery occurs from the less sterically hindered face.

  • Quench with saturated aqueous NH₄Cl and extract to yield predominantly the syn-(2S, 3S) isomer.

Table 2: Quantitative Diastereomeric Ratios (d.r.) by Reducing Agent

Reducing AgentSolventTemp (°C)Major Diastereomerd.r. (syn:anti)Mechanistic Model
NaBH₄MeOH-78anti-(2S, 3R)15 : 85Felkin-Anh
LiAlH(O-tBu)₃EtOH-78anti-(2S, 3R)5 : 95Felkin-Anh (Bulky)
Zn(BH₄)₂Et₂O-20syn-(2S, 3S)92 : 8Cram-Chelation

Applications in Advanced Therapeutics

The precise stereocontrol of this scaffold is not merely an academic exercise; it is a critical parameter in drug efficacy. For instance, in the development of novel steroidal Vitamin D Receptor (VDR) agonists aimed at treating liver fibrosis, researchers have successfully grafted the (2S)-3-hydroxy-4-phenylbutan-2-yl moiety onto calcipotriol scaffolds[1]. The specific spatial arrangement of the hydroxyl and benzyl groups interacts directly with the H12 domain of the VDR ligand-binding pocket, suppressing hepatic stellate cell activation without triggering hypercalcemia[1].

References

  • Design, Synthesis, and Investigation of Anti-liver Fibrosis Activity of Steroidal VDR Modulators via Side-Chain Modifications. ACS Publications. Available at:[Link]

  • 3-amino-1-phenylbutan-2-ol hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Foundational

The Role of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in Drug Discovery and Design: A Technical Guide to Aspartyl Protease Inhibitor Development

Executive Summary In the landscape of modern rational drug design, the synthesis of transition-state isosteres remains a cornerstone for developing highly selective enzyme inhibitors. tert-Butyl N-(3-hydroxy-4-phenylbuta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the synthesis of transition-state isosteres remains a cornerstone for developing highly selective enzyme inhibitors. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS 1423025-77-7)[1] serves as a critical chiral building block. Functioning as a protected hydroxyethylamine (HEA) or norstatine derivative, this compound provides the essential structural scaffold required to mimic the tetrahedral intermediate of peptide bond hydrolysis. This whitepaper explores the mechanistic grounding, therapeutic applications, and synthetic workflows associated with this pivotal molecule.

Structural Rationale & Mechanistic Grounding

To understand the utility of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, one must analyze its architecture through the lens of structure-based drug design (SBDD). The molecule consists of three highly functionalized domains:

  • The P1 Phenyl Ring: Designed to anchor the molecule deep within the hydrophobic S1 pocket of target proteases[2].

  • The Secondary Hydroxyl Group (C3): The pharmacophoric heart of the molecule. During natural peptide cleavage, aspartyl proteases utilize two catalytic aspartate residues to activate a water molecule, forming a transient, cleavable gem-diol intermediate. The stable secondary hydroxyl of this building block perfectly mimics this transition state, forming tight hydrogen bonds with the catalytic aspartates (e.g., Asp25/Asp25' in HIV-1 protease) without being susceptible to enzymatic cleavage[3].

  • The Boc-Protected Amine (C2): The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group. The alpha-methyl substitution at C2 directs the trajectory of subsequent P2/P3 extensions into the S2/S3 sub-pockets, allowing for the modular synthesis of peptidomimetics[4].

Mechanism Inhibitor HEA Isostere Core (3-hydroxy-4-phenylbutan-2-yl) Asp25 Catalytic Aspartate (e.g., Asp25 / Asp32) Inhibitor->Asp25 Hydroxyl Group (Transition State Mimic) Pocket S1 Hydrophobic Pocket Inhibitor->Pocket P1 Phenyl Group P2Ext S2/S3 Binding Sites Inhibitor->P2Ext N-terminal Extension

Fig 2. Molecular interactions of the HEA isostere core within an aspartyl protease active site.

Therapeutic Applications & Target Space

The versatility of the HEA core has led to its deployment across multiple therapeutic areas:

  • Antiretroviral Therapy (HIV/AIDS): The most prominent historical and current use of HEA isosteres is in the development of HIV-1 protease inhibitors (PIs)[2]. By utilizing the 3-hydroxy-4-phenylbutan-2-yl core, researchers can synthesize inhibitors that bind with sub-nanomolar affinity, effectively halting viral maturation[3].

  • Antimalarial Agents: Plasmodium species rely on aspartyl proteases known as plasmepsins (e.g., Plasmepsin II and IV) to degrade host hemoglobin. Derivatives synthesized via the ring-opening of related Boc-phenylalanine epoxides or utilizing the HEA core have shown potent antimalarial activity by selectively inhibiting these parasitic enzymes over human orthologs[5].

  • Alzheimer's Disease (BACE-1 Inhibition): Beta-secretase 1 (BACE-1) is an aspartyl protease responsible for the cleavage of amyloid precursor protein (APP). The HEA core is extensively utilized to create brain-penetrant BACE-1 inhibitors aimed at reducing amyloid-beta plaque formation[4].

  • Oncology (Microtubule Assembly): Recent in silico and in vitro studies have repurposed HEA-based analogs as microtubule-targeting agents. Specific derivatives of the 3-amino-4-phenylbutan-2-ol core have been shown to bind stably to the colchicine binding site of α-β tubulin complexes, presenting a novel avenue for anti-cancer drug development[6].

Quantitative Pharmacological Profiling

The following table summarizes the typical binding affinities and key structural interactions of inhibitors derived from the HEA/norstatine core across various therapeutic targets.

Table 1: Pharmacological Profiling of HEA Core Derivatives

Target EnzymeDisease IndicationTypical IC₅₀ / Kᵢ RangeKey Structural Interaction (HEA Core)
HIV-1 Protease HIV/AIDS0.1 - 10 nMHydroxyl coordinates with Asp25/Asp25'
BACE-1 Alzheimer's Disease10 - 100 nMHydroxyl coordinates with Asp32/Asp228
Plasmepsin II/IV Malaria1 - 50 nMP1 Phenyl ring occupies hydrophobic pocket
α-β Tubulin Cancer (Emerging)5 - 20 µMBinds colchicine site via HEA backbone

Synthetic Workflows & Self-Validating Protocols

To successfully elaborate tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate into a mature drug candidate, precise synthetic methodologies must be employed. As a Senior Application Scientist, I mandate the following self-validating protocol for the N-terminal extension of this building block.

Protocol: Elaboration into a Peptidomimetic Inhibitor
Phase 1: Acidolytic Boc Deprotection
  • Preparation: Dissolve 1.0 equivalent of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

    • Causality of Solvent: DCM is a non-polar, aprotic solvent that stabilizes the intermediate carbocations generated during cleavage without participating in deleterious side reactions.

  • Cleavage: Cool the reaction mixture to 0°C. Add 10 equivalents of Trifluoroacetic acid (TFA) dropwise. Stir for 30 minutes at 0°C, then allow warming to room temperature for 2 hours.

    • Causality of Temperature: Initiating the reaction at 0°C minimizes the thermodynamic risk of hydroxyl group elimination (dehydration), ensuring the critical transition-state mimicking -OH group remains intact while the Boc group undergoes isobutylene elimination.

  • Self-Validating Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Logic: The disappearance of the m/z[M+H]⁺ signal at 266.3 (Boc-protected) and the emergence of the m/z [M+H]⁺ at 166.2 (free amine) provides definitive, self-contained proof of complete deprotection.

  • Isolation: Concentrate the mixture in vacuo and co-evaporate three times with toluene to remove residual TFA, yielding the amine TFA salt as a viscous oil.

Phase 2: Amide Coupling (P2 Extension)
  • Activation: In a separate flask, dissolve 1.1 equivalents of the desired P2 carboxylic acid ligand in anhydrous DMF. Add 1.2 equivalents of HATU and stir for 10 minutes.

    • Causality of Reagent Selection: HATU is selected over standard carbodiimides (e.g., EDC) because the steric bulk of the alpha-methyl group at C2 on our building block severely retards coupling kinetics. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the reaction and prevents epimerization of the sensitive stereocenters.

  • Coupling: Dissolve the amine TFA salt from Phase 1 in DMF. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to this amine solution to ensure complete neutralization (pH ~8), making the amine nucleophilic.

  • Reaction: Transfer the activated acid mixture to the free amine solution dropwise. Stir at room temperature for 4 hours.

  • Self-Validating Checkpoint (TLC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Logic: The free amine starting material will stain a vivid purple/pink. A successful, complete coupling is validated by the absolute absence of this ninhydrin-active spot, confirming total consumption of the amine intermediate.

Workflow A tert-Butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate B TFA/DCM Cleavage (0°C to RT) A->B Deprotection C Free Amine TFA Salt B->C -Isobutylene -CO2 D HATU/DIPEA Coupling with P2 Ligand C->D Amide Bond Formation E Peptidomimetic Inhibitor D->E Purification

Fig 1. Synthetic elaboration workflow of the HEA building block into a final peptidomimetic inhibitor.

Conclusion

The strategic utilization of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a masterclass in rational drug design. By providing a stable, stereochemically pure mimic of the peptide hydrolysis transition state, it bypasses the inherent instability of natural substrates while maximizing binding affinity. Mastering the synthetic handling of this building block—particularly the delicate balance of deprotection and sterically hindered coupling—is essential for any drug discovery program targeting aspartyl proteases or exploring novel HEA-binding domains.

References

  • Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2009). Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry. 4

  • Ghosh, A. K., et al. (1996). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres. Journal of Organic Chemistry, ACS. 3

  • De Souza, et al. (2012). Study of the antimalarial properties of hydroxyethylamine derivatives using green fluorescent protein transformed Plasmodium berghei. PMC / National Institutes of Health. 5

  • Wang, et al. Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors. ACS Publications. 2

  • ResearchGate Contributors (2024). Hydroxyethylamine-based analog targets microtubule assembly: An in silico study for anti-cancerous drug development. ResearchGate. 6

  • Sapphire Bioscience. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS 1423025-77-7) Product Specifications. 1

Sources

Exploratory

crystallographic data and X-ray diffraction of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

An In-Depth Technical Guide to the Crystallographic Analysis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate and its Analogs Abstract This technical guide provides a comprehensive overview of the principles and p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate and its Analogs

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the crystallographic analysis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate and its structural analogs. While a definitive crystal structure for the title compound is not publicly available, this guide leverages data from a closely related molecule, tert-butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate, to illustrate the complete workflow of single-crystal X-ray diffraction (SC-XRD). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental design, data interpretation, and the significance of crystallographic findings in the context of medicinal chemistry.

Introduction: The Significance of Structural Elucidation

The hydroxyethylamine scaffold, of which tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a member, is a cornerstone in modern medicinal chemistry. These compounds are recognized as potent inhibitors of aspartyl protease enzymes, leading to their widespread use as anti-HIV agents and as inhibitors of β-secretase (BACE-1) for the potential treatment of Alzheimer's disease[1]. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their biological activity.

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers[2][3][4]. This atomic-level insight is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates. The solved crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which govern molecular packing and can influence the physicochemical properties of the solid form, a critical aspect in pharmaceutical development[2].

This guide will walk through the essential steps of a crystallographic investigation, from crystal growth to the final refinement and interpretation of the structural data, using a relevant case study to provide practical context.

The Crystallographic Workflow: A Methodological Deep Dive

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires meticulous experimental technique and a solid understanding of the underlying principles of diffraction.

Crystal Growth: The Foundation of a High-Quality Structure

The adage "a chain is only as strong as its weakest link" holds particularly true in crystallography; the quality of the single crystal dictates the quality of the final structure. The goal is to obtain a single, well-ordered crystal with dimensions typically in the range of 0.1 to 0.3 mm in at least two dimensions[2].

Step-by-Step Protocol for Crystal Growth (Vapor Diffusion Method):

  • Solvent Selection: Begin by screening a range of solvents to find one in which the compound has moderate solubility. For the related compound, tert-butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate, a mixture of methanol and water was successful[1].

  • Preparation of the Saturated Solution: Dissolve the purified compound in a small amount of the chosen solvent (e.g., methanol) to create a nearly saturated solution. This will be the "inner solution."

  • Setting up the Crystallization Chamber: Place the inner solution in a small, open vial. This vial is then placed inside a larger, sealed chamber (e.g., a beaker sealed with parafilm) that contains a larger volume of a solvent in which the compound is poorly soluble (the "outer solvent" or "anti-solvent," e.g., water).

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature. The more volatile solvent from the inner vial will slowly diffuse into the outer chamber, while the vapor of the anti-solvent will diffuse into the inner vial. This slow decrease in solubility of the compound in the inner vial promotes the formation of well-ordered crystals.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during flash-cooling.

Diagram of the Crystallographic Workflow

Crystallographic_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: The workflow from synthesis to final validated crystal structure.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a focused beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, governed by Bragg's Law[3]. This results in a unique diffraction pattern of spots.

Experimental Protocol for Single-Crystal X-ray Data Collection:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head on the diffractometer[5].

  • Temperature Control: Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality[1][5].

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) is used[1][5].

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector) at different crystal orientations[5]. This ensures that a complete and redundant dataset is collected.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters. A multi-scan absorption correction is typically applied to account for the absorption of X-rays by the crystal[1].

Structure Solution and Refinement: From Diffraction Spots to a Molecular Model

The intensities and positions of the diffraction spots contain the information about the arrangement of atoms in the crystal. However, the phase information, which is crucial for reconstructing the electron density map, is lost during the experiment. This is known as the "phase problem."

Structure Solution:

  • Direct Methods: For small molecules (like the one in our case study), the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the diffraction spots to estimate the initial phases[5].

Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated structure factor amplitudes (|F_calc|) from the model[5].

  • Least-Squares Refinement: The most common method is least-squares refinement, which minimizes the sum of the squares of the differences between observed and calculated data[5].

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map (F_obs - F_calc) is calculated. This map shows regions where the model has too much or too little electron density, helping to locate missing atoms (like hydrogens) or to identify disorder.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located in the difference Fourier map[1].

  • Validation: The final refined structure is validated using various metrics, with the most important being the R-factors (R1 and wR2) and the goodness of fit (S). Lower R-factors indicate a better agreement between the model and the experimental data. A final check using a program like checkCIF is performed to look for any potential issues with the structure.

Case Study: Crystallographic Data of a Structural Analog

As a practical example, we will examine the crystallographic data for tert-butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate[1]. This molecule shares the core hydroxyethylamine and Boc-protected amine functionalities with our target compound.

Parameter Value
Chemical Formula C₁₉H₂₅N₃O₃S·H₂O
Formula Weight 393.50
Crystal System Monoclinic
Space Group P2₁
a (Å) 19.4238 (7)
b (Å) 5.1275 (2)
c (Å) 22.4815 (8)
β (°) 114.319 (2)
Volume (ų) 2040.38 (13)
Z 4
Temperature (K) 120
Radiation Mo Kα (λ = 0.71073 Å)
Reflections collected 11781
Independent reflections 4032
R_int 0.048
Final R1 [I > 2σ(I)] 0.055
wR2 (all data) 0.112
Goodness-of-fit (S) 1.04

Table 1: Crystal data and structure refinement details for tert-butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate.[1]

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information beyond simple connectivity.

Molecular Conformation and Stereochemistry

The analysis of the case study compound confirmed the absolute stereochemistry at the chiral centers as S,S[1]. A key conformational feature is the anti disposition of the hydroxy and carbamate substituents, with an O—C—C—N torsion angle of -179.3(3)°[1]. This type of specific conformational information is invaluable for understanding how the molecule might fit into the active site of its biological target. The tert-butyl group is oriented away from the main chain, a common feature that minimizes steric hindrance.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice, molecules are not isolated but interact with their neighbors. In the case study, the presence of a water molecule is crucial for the supramolecular assembly. A combination of O—H···O, O—H···N, and N—H···O hydrogen bonds links the molecules together, forming supramolecular tubes that are aligned along the b-axis of the unit cell[1]. Understanding these packing motifs is critical in the field of crystal engineering and for predicting the solid-state properties of a pharmaceutical compound.

Diagram of Hydrogen Bonding Network

Hydrogen_Bonding Molecule1 Molecule A (N-H, C=O) Molecule2 Molecule B (O-H) Molecule1->Molecule2 N-H···O=C Water Water Molecule (O-H) Molecule2->Water O-H···O(water) Molecule3 Molecule C (Pyrimidine N) Water->Molecule3 O-H(water)···N

Caption: A simplified representation of the hydrogen bonding network.

Conclusion and Future Directions

The crystallographic analysis of small molecules like tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate provides indispensable, high-resolution structural data. This guide has detailed the comprehensive workflow, from the critical initial step of growing high-quality single crystals to the final stages of structure refinement and interpretation. By leveraging data from a closely related analog, we have demonstrated how SC-XRD elucidates key molecular features such as absolute stereochemistry, preferred conformations, and the intricate network of intermolecular interactions that dictate the supramolecular architecture.

For drug development professionals, this atomic-level information is the bedrock of rational drug design, enabling the optimization of ligand-target interactions and the improvement of the physicochemical properties of drug candidates. The principles and protocols outlined herein serve as a robust foundation for researchers embarking on the structural characterization of novel therapeutic agents.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Gomes, C. R. B., Vasconcelos, T. R. A., Vellasco Jr, W. T., Wardell, J. L., Wardell, S. M. S., & Tiekink, E. R. T. (2011). tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2313. Retrieved from [Link]

Sources

Foundational

Preliminary Toxicity and Safety Profiling of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate: A Technical Guide

Executive Summary The compound tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS: 1423025-77-7) is a highly specialized, Boc-protected amino alcohol intermediate[1]. Structurally derived from a homologated phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS: 1423025-77-7) is a highly specialized, Boc-protected amino alcohol intermediate[1]. Structurally derived from a homologated phenylalanine backbone, it serves as a critical chiral building block in the synthesis of peptidomimetics and antiretroviral protease inhibitors. Because it is an upstream active pharmaceutical ingredient (API) intermediate, empirical toxicological data on the final formulated drug cannot be directly applied to it. This whitepaper establishes a rigorous, causality-driven framework for evaluating the preliminary toxicity, handling safety, and metabolic stability of this specific intermediate.

Chemical Identity & Hazard Profiling

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilicity to the molecule, allowing it to easily partition into lipid bilayers, which can drive localized irritation. Extrapolating from structurally analogous Boc-protected amino alcohols (such as Boc-L-phenylalaninol), the compound exhibits specific localized hazards that require stringent laboratory controls[2].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Data
Chemical Name tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS Registry Number 1423025-77-7
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Codes P261, P280, P305+P351+P338

In Vitro Toxicity Screening: Self-Validating Protocols

To ensure scientific integrity, the preclinical safety evaluation of this intermediate must rely on self-validating assay systems. Every protocol must internalize its own quality controls to prevent false positives/negatives.

Genotoxicity Assessment (OECD 471: Bacterial Reverse Mutation Test)

Mechanistic Causality: The Ames test evaluates whether the compound can induce point mutations (base substitutions or frameshifts) in the DNA of genetically modified Salmonella typhimurium and Escherichia coli strains[3]. Because many xenobiotics are inherently inert but undergo biotransformation in the liver into highly reactive, mutagenic electrophiles, the assay mandates the inclusion of an exogenous mammalian metabolic activation system (rat liver S9 fraction)[4].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent S. typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight at 37°C.

  • Test Article Formulation: Dissolve the Boc-protected intermediate in sterile DMSO, preparing five serial dilutions (e.g., 1.5 to 5000 µ g/plate ).

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v S9 fraction derived from Aroclor 1254-induced rat livers, supplemented with NADP and glucose-6-phosphate.

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test article dilution, and either 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions) into 2.0 mL of molten top agar.

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours and quantify revertant colonies using an automated colony counter.

System Validation & Acceptance Criteria:

  • Negative Control: The DMSO vehicle must yield spontaneous revertant counts within the laboratory's historical baseline.

  • Positive Control: Strain-specific mutagens (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) must induce a ≥3-fold increase in revertant colonies compared to the vehicle. Failure of either control invalidates the run.

Phototoxicity Assessment (OECD 432: 3T3 NRU Assay)

Mechanistic Causality: The compound contains a conjugated phenyl ring, which may absorb UV light and generate reactive oxygen species (ROS). The 3T3 Neutral Red Uptake (NRU) assay measures this potential[5]. The choice of Neutral Red (NR) dye is driven by its weak cationic nature, allowing it to penetrate cell membranes via non-ionic diffusion and accumulate exclusively in the acidic lysosomes of viable cells[6]. Phototoxic damage disrupts this proton gradient, causing dye leakage and providing a direct, quantifiable surrogate for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 mouse fibroblasts into two identical 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours.

  • Compound Exposure: Replace media with Earle's Balanced Salt Solution (EBSS) containing serial dilutions of the test compound. Incubate for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (5 J/cm²). Keep the duplicate plate in the dark.

  • Neutral Red Uptake: Wash cells and incubate with NR medium (50 µg/mL) for 3 hours.

  • Extraction & Quantification: Remove unabsorbed dye, lyse the cells using an ethanol/acetic acid desorb solution, and measure absorbance at 540 nm.

System Validation & Acceptance Criteria:

  • Negative Control: Cells exposed to UVA without the test article must maintain ≥80% viability compared to dark controls.

  • Positive Control: Chlorpromazine (CPZ) must yield a Photo Irritation Factor (PIF) > 6.0, confirming the assay's sensitivity to known phototoxins[5].

ToxicityWorkflow Start tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate Tier1 Tier 1: Genotoxicity OECD 471 (Ames Test) Start->Tier1 Tier2 Tier 2: Phototoxicity OECD 432 (3T3 NRU) Start->Tier2 Tier3 Tier 3: Metabolism S9 Fraction Profiling Start->Tier3 Ames Bacterial Strains +/- S9 Activation Tier1->Ames Photo 3T3 Fibroblasts +/- UVA Irradiation Tier2->Photo Metab Boc Cleavage Analysis Tier3->Metab

Figure 1: Tiered in vitro toxicity and safety screening workflow for the Boc-protected intermediate.

Metabolic Stability & Degradation Kinetics

A critical safety consideration for tert-butyl carbamates is their lability in acidic environments. While stable at physiological pH (7.4), exposure to highly acidic microenvironments (e.g., gastric fluid or intracellular lysosomes) catalyzes the cleavage of the Boc group.

This acid-catalyzed deprotection yields three distinct metabolites:

  • The Free Amino Alcohol: 3-amino-4-phenylbutan-2-ol derivative.

  • Carbon Dioxide (CO2): Released as a gas.

  • Isobutylene: A highly volatile hydrocarbon gas.

In an in vitro or in vivo setting, the sudden generation of isobutylene and CO2 can cause micro-cavitation or pressure buildup in sealed assay systems, which must be accounted for during metabolic profiling.

MetabolicPathway Parent tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate Acid Acidic Microenvironment Parent->Acid Exposure Intermediate Protonated Carbamate Acid->Intermediate Metab1 Free Amine Derivative Intermediate->Metab1 Cleavage Metab2 Carbon Dioxide (CO2) Intermediate->Metab2 Decarboxylation Metab3 Isobutylene Intermediate->Metab3 Elimination

Figure 2: Acid-catalyzed degradation pathway of the Boc-protected intermediate into its metabolites.

Table 2: Expected Toxicity Metrics
Assay SystemTarget MetricExpected Safety Threshold
OECD 471 (Ames) Revertant Colony Fold-Increase< 2.0 (Non-mutagenic)
OECD 432 (3T3 NRU) Photo Irritation Factor (PIF)< 2.0 (Non-phototoxic)
In Vitro Cytotoxicity IC50 (Dark Conditions)> 100 µM

References

  • AS-1 / Enamine. "88-0498-66 Enamine Compound 250mg CAS No:1423025-77-7". as-1.co.jp. Available at: [Link]

  • PubChem. "tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate". National Institutes of Health. Available at: [Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses". ttslaboratuvar.com. Available at: [Link]

  • National Toxicology Program. "OECD Test Guideline 432: In Vitro 3T3 NRU phototoxicity test". nih.gov. Available at: [Link]

  • IVAMI. "Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake". ivami.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Boc Deprotection Protocol for tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Introduction & Chemical Context tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly valuable β -amino alcohol intermediate. Structural motifs containing adjacent amino and hydroxyl groups along a phenyl-subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly valuable β -amino alcohol intermediate. Structural motifs containing adjacent amino and hydroxyl groups along a phenyl-substituted backbone are ubiquitous in the synthesis of peptidomimetics and antiretroviral protease inhibitors.

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a mandatory transformation to unmask the primary amine for subsequent coupling reactions. While Boc deprotection is generally straightforward, the presence of an unprotected secondary hydroxyl group in this specific substrate necessitates precise control over acidic conditions. If the conditions are too harsh or thermally uncontrolled, the molecule is susceptible to side reactions such as dehydration of the β -hydroxyl group or unwanted oligomerization.

Mechanistic Insights & Causality

The cleavage of the Boc group proceeds via an acid-catalyzed SN​1 -type mechanism. The reaction is initiated by the protonation of the carbamate carbonyl oxygen, which induces the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates (releasing CO2​ gas) to yield the target amine .

Mechanism Boc Boc-Protected Amine Protonation Protonation of Carbamate Boc->Protonation Cleavage Cleavage of tert-Butyl Cation Protonation->Cleavage Acid Decarb Decarboxylation (-CO2) Cleavage->Decarb - t-Bu+ Amine Free Amine or Salt Decarb->Amine

Acid-catalyzed SN1 mechanistic pathway of Boc group cleavage.

Strategic Acid Selection:

  • Trifluoroacetic Acid (TFA) in DCM: TFA (pKa ~ 0.23) is a mild organic acid that effectively cleaves the Boc group without dehydrating the adjacent secondary alcohol. Dichloromethane (DCM) acts as a non-polar heat sink, stabilizing the intermediate species. This method requires a basic aqueous workup to liberate the free base .

  • 4M HCl in 1,4-Dioxane: This anhydrous mineral acid approach leverages the polar, coordinating nature of dioxane. As the deprotection occurs, the resulting amine immediately forms a hydrochloride salt. Because the salt is insoluble in the dioxane/ether matrix, it precipitates out, driving the reaction forward and allowing for isolation without an aqueous workup .

Experimental Workflows

Workflow SM tert-Butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate Choice Acid Selection SM->Choice TFA Protocol A: TFA / DCM (1:1 v/v, 0 °C to RT) Choice->TFA HCl Protocol B: 4M HCl / Dioxane (RT, 1-2 h) Choice->HCl WorkupA Concentration & Basic Workup (NaHCO3) TFA->WorkupA WorkupB Precipitation & Filtration (Ether wash) HCl->WorkupB ProdA Free Base (Amino Alcohol) WorkupA->ProdA ProdB Hydrochloride Salt (Amino Alcohol • HCl) WorkupB->ProdB

Experimental workflow decision tree for Boc deprotection based on desired salt form.

Detailed Methodologies

Protocol A: TFA / DCM Method (Isolation of the Free Base)

This protocol is ideal when the downstream application requires the nucleophilic free amine immediately, such as in peptide coupling.

  • Preparation: Dissolve tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon).

  • Controlled Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Trifluoroacetic acid (10 mL) dropwise over 10 minutes.

    • Causality Insight: The initial cooling prevents the rapid, exothermic degradation of the tert-butyl cation into polymeric byproducts, which can cause severe discoloration of the final amino alcohol.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours.

  • Azeotropic Concentration: Concentrate the mixture under reduced pressure. To efficiently remove residual TFA and prevent exotherms during the subsequent basic workup, co-evaporate the crude oil with toluene (3 × 15 mL).

  • Neutralization & Extraction: Redissolve the crude residue in ethyl acetate (40 mL). Wash the organic layer with saturated aqueous NaHCO3​ (3 × 20 mL).

    • Self-Validation: Check the pH of the final aqueous wash; it must be ~8 to ensure the amine is fully free-based and partitioned into the organic layer.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 3-amino-4-phenylbutan-2-ol as a viscous oil or low-melting solid.

Protocol B: 4M HCl / Dioxane Method (Isolation of the Hydrochloride Salt)

This protocol is highly recommended to avoid aqueous emulsions and to isolate a bench-stable, easily weighable solid.

  • Preparation: Dissolve the starting material (1.0 eq, 10.0 mmol) in a minimal volume of anhydrous 1,4-dioxane (5 mL).

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 equivalents, 25 mL) in one portion at room temperature.

  • Reaction & Self-Validation: Stir the mixture at room temperature. The reaction validates itself through visual cues: vigorous effervescence ( CO2​ and isobutylene gas) will be observed immediately. Stir for 1 to 3 hours until gas evolution completely ceases.

  • Precipitation: As the deprotection reaches completion, the 3-amino-4-phenylbutan-2-ol hydrochloride salt will begin to precipitate as a dense white solid. To ensure complete precipitation, add cold anhydrous diethyl ether (30 mL) to the flask and stir for an additional 15 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold anhydrous diethyl ether (2 × 15 mL).

    • Causality Insight: The ether wash is critical for removing residual dioxane, unreacted acid, and tert-butyl chloride byproducts, ensuring the purity of the final salt.

  • Drying: Dry the white solid under high vacuum for 4 hours to afford the pure hydrochloride salt.

Quantitative Data & Condition Comparison

ParameterProtocol A (TFA / DCM)Protocol B (HCl / Dioxane)
Acid Strength Mild Organic Acid (pKa ~ 0.23)Strong Mineral Acid
Reaction Time 1.5 – 2 hours1 – 3 hours
Workup Method Aqueous Extraction ( NaHCO3​ )Solvent-Free Precipitation
Final Product Form Free Base (Viscous Oil / Solid)Hydrochloride Salt (Powder)
Typical Yield 85% – 92%90% – 98%
Primary Advantage Yields highly soluble free amineNo aqueous workup required; bench-stable
Primary Risk Emulsions during extractionProduct may trap trace HCl gas

Analytical Validation & Troubleshooting

  • TLC Monitoring (Ninhydrin Stain): The Boc-protected starting material will not stain actively with Ninhydrin. Upon successful deprotection, spotting the reaction mixture on a TLC plate and heating it with Ninhydrin stain will immediately yield a vibrant, deep purple/blue spot, confirming the presence of the primary amine.

  • Avoiding Oxazolidinone Formation: The proximity of the unmasked primary amine and the secondary hydroxyl group makes this molecule prone to forming a 5-membered cyclic carbamate (oxazolidinone) if exposed to phosgene equivalents, CO2​ under basic conditions, or excessive heat. Always maintain temperatures below 40 °C during concentration steps.

References

  • Access to Anti or Syn 2-Amino-1,3-diol Scaffolds from a Common Decarboxylative Aldol Adduct. The Journal of Organic Chemistry.[Link]

  • Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity. bioRxiv.[Link]

  • C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. Organic & Biomolecular Chemistry.[Link]

Application

Application Note: Utilizing tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in Advanced Peptidomimetic Synthesis

Executive Summary The design of protease inhibitors relies heavily on the incorporation of non-hydrolyzable transition-state isosteres. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile, Boc-prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of protease inhibitors relies heavily on the incorporation of non-hydrolyzable transition-state isosteres. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile, Boc-protected amino alcohol building block that serves as a core structural motif in modern drug discovery. By mimicking the tetrahedral intermediate of peptide bond cleavage, this hydroxyethylamine/statine analog provides exceptional binding affinity and metabolic stability. This application note provides an authoritative guide on the mechanistic rationale, handling, and integration of this compound into complex peptidomimetic frameworks, specifically targeting aspartyl and viral proteases.

Mechanistic Rationale: The Hydroxyethylamine Isostere

In native peptide hydrolysis, proteases (such as HIV-1 protease or SARS-CoV-2 Mpro) catalyze the nucleophilic attack of water on an amide carbonyl, forming a transient, high-energy tetrahedral intermediate. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate provides a stable, carbon-based mimic of this intermediate.

Once the Boc group is removed and the resulting amine is coupled to a P2/P3 recognition sequence, the secondary hydroxyl group of the 3-hydroxy-4-phenylbutan-2-yl core acts as a hydrogen-bond donor/acceptor. It tightly coordinates with the catalytic residues (e.g., the active-site aspartate dyad in HIV protease), effectively trapping the enzyme in a non-productive complex[1]. Recent computational and in vitro studies have also expanded the utility of similar 3-amino-4-phenylbutan-2-ol derivatives to allosterically block ATP binding in the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2[2]. The stereochemical integrity of this anti-1,2-amino alcohol is paramount, as the spatial orientation dictates the precise geometric fit within the target's binding pocket[3].

SynthesisWorkflow A tert-butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate (Starting Material) B Boc Deprotection (TFA / DCM / TIPS) A->B C Free Amino Alcohol (TFA Salt) B->C D Amide Coupling (P2-Ligand, HATU, DIPEA) C->D E Peptidomimetic Intermediate (Hydroxyethylamine Core) D->E F Downstream Modification (e.g., Oxidation or Derivatization) E->F G Final Protease Inhibitor (Drug Candidate) F->G

Workflow: Integration of the Boc-amino alcohol into a peptidomimetic drug candidate.

Experimental Protocols: A Self-Validating System

The following protocols detail the chemoselective deprotection and subsequent chain elongation of the amino alcohol. Every step is designed with internal validation checkpoints to ensure high fidelity and reproducibility.

Protocol A: Chemoselective Boc-Deprotection

The removal of the tert-butoxycarbonyl (Boc) group must be executed without inducing Friedel-Crafts alkylation on the electron-rich phenyl ring of the substrate.

Reagents:

  • tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA, 20% v/v)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS, 0.1 eq)

Causality & Rationale: TIPS is introduced as a highly efficient carbocation scavenger. During Boc cleavage, the liberated tert-butyl cation can undesirably alkylate the benzyl moiety. TIPS irreversibly quenches these cations, preserving the structural integrity of the pharmacophore.

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of the Boc-protected amino alcohol in 4.0 mL of anhydrous DCM under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath to control the exothermic nature of the initial acid addition.

  • Add 0.1 mmol of TIPS, followed by the dropwise addition of 1.0 mL of TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The starting material (UV-active, Rf ~0.6) must be completely absent. The product will remain at the baseline (Rf = 0.0) and will turn deep purple upon heating with a ninhydrin stain, confirming the successful unmasking of the primary amine.

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA, yielding the free amino alcohol as a TFA salt.

Protocol B: Stereoretentive Amide Coupling

Coupling the sterically hindered free amine to a P2-ligand carboxylic acid requires a highly reactive coupling agent to prevent epimerization of the chiral centers.

Reagents:

  • Deprotected amino alcohol TFA salt (1.0 eq)

  • P2-carboxylic acid building block (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Causality & Rationale: Traditional carbodiimides (EDC/DCC) often result in low yields and high epimerization rates for hindered secondary/primary amines. HATU generates an active HOAt ester, which benefits from a neighboring group effect via the pyridine nitrogen. This dramatically accelerates the aminolysis step. DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the TFA salt and facilitate the coupling without abstracting the α-proton of the carboxylic acid, thereby preventing epimerization.

Step-by-Step Procedure:

  • Dissolve 1.1 mmol of the P2-carboxylic acid and 1.2 mmol of HATU in 5.0 mL of anhydrous DMF.

  • Add 2.0 mmol of DIPEA. Stir for 10 minutes at room temperature.

  • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, indicating the successful formation of the active HOAt ester.

  • Dissolve the amino alcohol TFA salt (1.0 mmol) in 2.0 mL of DMF and 1.0 mmol of DIPEA. Add this dropwise to the activated acid solution.

  • Stir for 4 hours at room temperature. Monitor via LC-MS to confirm the appearance of the desired mass peak [M+H]+.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate.

Quantitative Optimization Data

To demonstrate the critical nature of reagent selection in Protocol B, the following table summarizes the optimization data for the amide coupling of the 3-hydroxy-4-phenylbutan-2-yl amine core to a standard sterically hindered P2-ligand.

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)
EDC / HOBtDIPEADMF1265< 2.0
DCC / DMAPTEADCM12458.5
HATU DIPEA DMF 4 92 < 1.0
COMU2,4,6-CollidineDMF394< 1.0

Table 1: Optimization of Amide Coupling Conditions. HATU and COMU demonstrate superior yields and stereoretention compared to traditional carbodiimide reagents.

Target Interaction & Inhibition Pathway

Once synthesized, the resulting peptidomimetic acts as a potent inhibitor. The diagram below illustrates the logical relationship between the structural features of the synthesized drug and its biological mechanism of action.

MOA P Peptidomimetic Drug (Hydroxyethylamine Isostere) V Viral Protease (e.g., HIV-1 PR / SARS-CoV-2 Mpro) P->V Binds Active Site T Non-Cleavable Tetrahedral Mimic P->T C Catalytic Aspartate/Cysteine Residues V->C C->T Hydrogen Bonding I Enzyme Inhibition & Viral Replication Blocked T->I Prevents Substrate Cleavage

Pathway: Mechanism of action for hydroxyethylamine isostere-based viral protease inhibitors.

References

  • 1 - ACS Publications 2.4 - PubMed (NIH) 3.3 - The Royal Society of Chemistry

Sources

Method

Application Note: Synthesis, Characterization, and Utility of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in HIV Protease Inhibitor Development

Executive Summary The rational design of HIV-1 protease inhibitors represents a landmark achievement in structure-based drug discovery [1]. At the core of many highly active antiretroviral therapy (HAART) regimens are pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of HIV-1 protease inhibitors represents a landmark achievement in structure-based drug discovery [1]. At the core of many highly active antiretroviral therapy (HAART) regimens are peptidomimetics that utilize a hydroxyethylamine (HEA) transition-state isostere. This application note provides an in-depth technical guide on tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS: 1423025-77-7) , a highly versatile Boc-protected amino alcohol intermediate. By detailing its mechanistic rationale, physicochemical profile, and validated synthetic protocols, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals engineering next-generation aspartic protease inhibitors.

Scientific Rationale & Mechanistic Insights

The Hydroxyethylamine (HEA) Transition-State Isostere

HIV-1 protease is a C2​ -symmetric homodimeric aspartic protease responsible for cleaving viral Gag and Gag-Pol polyproteins—a step essential for viral maturation. The enzyme catalyzes the hydrolysis of specific peptide bonds via a tetrahedral intermediate coordinated by two catalytic aspartate residues (Asp25 and Asp25') [4].

To competitively inhibit this process, modern therapeutics (e.g., Amprenavir, Darunavir) employ an HEA core. The hydroxyl group of the HEA isostere perfectly mimics the transition state of the scissile peptide bond, forming critical hydrogen bonds with the catalytic aspartates while resisting hydrolytic cleavage [2].

Structural Advantages of CAS 1423025-77-7

While standard HEA cores often feature extended functional chains, tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate possesses a unique terminal methyl group (a butan-2-yl backbone). This structural variation provides distinct advantages in Structure-Activity Relationship (SAR) campaigns:

  • P1/P1' Pocket Probing: The reversed orientation of the benzyl group allows researchers to probe alternative binding modes within the S1 and S1' sub-sites, a critical strategy for overcoming multi-drug resistant (MDR) mutations such as V82A or I84V [2].

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust stability during aggressive nucleophilic additions while allowing for mild, orthogonal deprotection (via TFA or HCl) prior to subsequent peptide coupling.

Mechanism Substrate HIV Polypeptide Substrate Protease HIV-1 Protease (Active Asp25/Asp25') Substrate->Protease Binds Tetrahedral Tetrahedral Transition State Protease->Tetrahedral Hydrolysis Blocked Enzyme-Inhibitor Complex (Inactive) Protease->Blocked High Affinity Displacement Products Cleaved Viral Proteins Tetrahedral->Products Maturation Inhibitor HEA Intermediate (Transition State Analog) Inhibitor->Protease Competitive Binding

Mechanistic pathway of HIV-1 protease inhibition by HEA transition-state analogs.

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of the intermediate and how it compares to established clinical compounds is vital for downstream formulation and synthesis planning.

Table 1: Physicochemical Properties of the Intermediate

PropertySpecification / Value
Chemical Name tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
CAS Registry Number 1423025-77-7
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Key Functional Groups Secondary Alcohol (-OH), Boc-protected Amine (-NHBoc), Phenyl ring
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O
Storage Conditions 2-8 °C, dry and dark environment (Argon preferred)

Table 2: Comparative HEA Cores in Clinical HIV Protease Inhibitors

Drug NameP1 LigandP1' LigandCore TypeResistance Barrier
Amprenavir BenzylIsobutylStandard HEAModerate
Darunavir BenzylIsobutylStandard HEA (Bis-THF P2)Very High
Atazanavir BenzylAza-peptideHydrazine-HEAHigh
CAS 1423025-77-7 Methyl (Terminal)BenzylReversed HEAExperimental/SAR

Experimental Protocols: Synthesis & Validation

The synthesis of this specific HEA intermediate relies on the highly stereoselective Grignard addition of benzylmagnesium chloride to Boc-L-alaninal. The stereochemical outcome is dictated by the Felkin-Anh model (an evolution of Cram's rule), which minimizes steric clash during nucleophilic attack [3].

Workflow Step1 Step 1: Aldehyde Preparation Boc-L-alaninal in anhydrous THF Step2 Step 2: Grignard Addition Benzylmagnesium chloride at -78 °C Step1->Step2 Inert Atmosphere (Ar) Step3 Step 3: Quenching & Extraction Saturated NH4Cl quench, EtOAc extraction Step2->Step3 Felkin-Anh Control Step4 Step 4: Diastereomeric Separation Silica gel flash chromatography Step3->Step4 Organic Layer Step5 Step 5: Characterization NMR and LC-MS validation Step4->Step5 Purified Isomer

Step-by-step synthetic workflow for the preparation and isolation of the HEA intermediate.

Protocol 1: Diastereoselective Synthesis via Grignard Addition

Objective: Synthesize tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate with high diastereomeric excess (d.e.).

Reagents & Materials:

  • Boc-L-alaninal (1.0 eq)

  • Benzylmagnesium chloride (2.0 M in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and purge with Argon. Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely quench the reagent into toluene, destroying the yield.

  • Substrate Solvation: Dissolve Boc-L-alaninal (10 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise, add benzylmagnesium chloride (15 mmol) over 30 minutes via a syringe pump. Causality: Maintaining -78 °C restricts the conformational mobility of the aldehyde, forcing the nucleophile to attack via the less sterically hindered trajectory predicted by the Felkin-Anh model, thereby maximizing the yield of the desired (2S, 3S) or (2R, 3S) diastereomer.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) using ninhydrin stain. The reaction is complete when the aldehyde spot disappears.

  • Quenching: Carefully quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl dropwise, then allow the mixture to warm to room temperature. Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide without cleaving the acid-sensitive Boc group.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to separate any minor diastereomers.

Protocol 2: Boc Deprotection and Downstream Peptide Coupling

Objective: Remove the Boc protecting group to yield the free amine for subsequent P2 ligand coupling.

Step-by-Step Methodology:

  • Deprotection: Dissolve the purified carbamate (5 mmol) in 10 mL of Dichloromethane (DCM). Cool to 0 °C.

  • Acid Cleavage: Add 10 mL of Trifluoroacetic acid (TFA) dropwise. Stir for 1 hour at room temperature. Causality: The tertiary butyl cation generated during cleavage is stabilized by the highly acidic environment, driving the complete removal of the carbamate.

  • Concentration: Co-evaporate the mixture with toluene (3 x 15 mL) under reduced pressure to remove excess TFA.

  • Coupling: The resulting TFA-salt can be immediately dissolved in DMF, neutralized with N,N-Diisopropylethylamine (DIPEA, 3.0 eq), and coupled to the next carboxylic acid ligand using HATU (1.1 eq) to build the extended peptidomimetic inhibitor.

References

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: A major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. URL: [Link]

  • Ghosh, A. K., et al. (2006). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Chemical Communications, (40), 4141-4158. URL: [Link]

  • Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. URL: [Link]

  • Brik, A., & Wong, C. H. (2003). HIV-1 protease: mechanism and drug discovery. Organic & Biomolecular Chemistry, 1(1), 5-14. URL: [Link]

Application

HPLC method development for tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate Introduction Tert-butyl N-(3-hydroxy-4-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Introduction

Tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of protease inhibitors used in antiretroviral therapies. The purity and isomeric composition of this intermediate are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method is essential for its quantification and impurity profiling during process development and quality control.

This application note details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate. The narrative explains the scientific rationale behind each experimental choice, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Analyte Properties and Initial Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: Tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a moderately polar molecule, containing both a hydrophobic phenyl ring and a polar hydroxyl group, along with a carbamate functional group. This structure makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of the phenyl group suggests strong UV absorbance, which is ideal for detection. The expected absorbance maximum (λmax) is around 254-260 nm, a common wavelength for aromatic compounds.

  • Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of the butan-2-yl chain. This results in the possibility of four stereoisomers (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The primary goal for this initial method development is to achieve a high-resolution separation of the main diastereomers, with the understanding that a dedicated chiral method may be required for enantiomeric separation.

Method Development Strategy

The development process follows a logical progression from initial screening to final optimization. The goal is to achieve a method that provides good resolution, peak shape, and sensitivity in a reasonable run time.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Analyte Characterization (UV, Polarity, Stereochemistry) B Column Selection (C18, Phenyl-Hexyl) A->B informs C Initial Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient & Flow Rate Tuning C->D fine-tuning E Temperature Optimization D->E F Final Method Selection E->F G Method Validation (Linearity, Accuracy, Precision) F->G proceeds to

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocols

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chemicals:

    • tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic acid, 0.1% solution in water.

    • Ammonium acetate, 10 mM solution in water.

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Waters XBridge Phenyl (4.6 x 150 mm, 5 µm)

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with methanol.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of water and acetonitrile.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Column and Mobile Phase Screening Protocol

The initial screening aims to identify the most promising column and organic modifier combination. A generic gradient is employed to elute the analyte and any potential impurities within a reasonable time frame.

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detector: DAD, 254 nm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Execution: Perform injections on both the C18 and Phenyl columns, first with ACN as the organic modifier and then with MeOH.

Results and Discussion

The screening experiments provide valuable data for selecting the optimal stationary and mobile phases.

Table 1: Results from Column and Mobile Phase Screening

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 Acetonitrile10.21.115,000Good peak shape, baseline resolution of diastereomers.
C18 Methanol12.51.312,000Broader peaks, longer retention.
Phenyl Acetonitrile9.81.213,500Acceptable peak shape, some interaction noted.
Phenyl Methanol11.91.411,000Increased tailing, less efficient.

From the screening data, the C18 column with acetonitrile as the organic modifier provided the best overall performance, exhibiting superior peak shape (tailing factor of 1.1) and efficiency (15,000 theoretical plates). This combination was selected for further optimization. The use of 0.1% formic acid in the aqueous mobile phase ensures a low pH, which protonates any residual silanols on the silica-based stationary phase, thereby minimizing undesirable interactions and improving peak symmetry.

Method Optimization Protocol

With the column and mobile phase selected, the next step is to optimize the gradient to improve resolution and reduce run time.

  • System Setup:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.2 mL/min (increased to reduce run time)

    • Column Temperature: 35°C (slightly elevated to improve efficiency)

    • Detector: DAD, 254 nm

  • Optimized Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Execution: Inject the working standard solution using the optimized conditions.

The optimized gradient provides a shallower slope around the elution time of the main peak, which enhances the resolution between the closely eluting diastereomers. Increasing the flow rate to 1.2 mL/min and the temperature to 35°C helps to decrease the analysis time without a significant loss in resolution, due to the improved mass transfer at higher temperatures.

Final Method Protocol

FinalMethod Parameters Parameter Value Values Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Flow Rate 1.2 mL/min Column Temp. 35°C Injection Vol. 5 µL Detection DAD at 254 nm Gradient See Table 2

Caption: Summary of the final optimized HPLC method parameters.

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase B (ACN)
0.030
10.070
12.070
12.130
15.030

Method Validation Overview

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

A robust and efficient RP-HPLC method for the analysis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate has been successfully developed. The final method, utilizing a C18 column with an acetonitrile/water (with 0.1% formic acid) gradient, provides excellent peak shape and resolution for the diastereomers. This method is suitable for in-process control and quality assessment of this critical pharmaceutical intermediate. Further validation would be required to implement this method in a regulated environment.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Agilent Technologies. (2017). ZORBAX Eclipse Plus HPLC Columns. Agilent. [Link]

  • Waters Corporation. (n.d.). XBridge Columns. Waters. [Link]

Method

Application Note: Scale-Up Manufacturing Process for tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (C₁₅H₂₃NO₃) is a critical chiral building block and hydroxyethylamine (HEA) isostere intermediate. It is predominantly utilized in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Darunavir analogs) and next-generation antimalarial agents. The HEA core effectively mimics the transition state of peptide bond cleavage, providing potent enzymatic inhibition.

This application note details a highly scalable, stereoselective, and self-validating 10-kg batch manufacturing process. The protocol avoids hazardous cryogenic epoxidation routes, utilizing instead a robust three-stage sequence: Weinreb amidation of Boc-L-Alanine, controlled reduction to Boc-L-Alaninal, and a diastereoselective Grignard addition.

Process Chemistry & Mechanistic Rationale

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in process chemistry, the causality behind each synthetic choice must be understood:

  • Stage 1: Weinreb Amide Formation: Direct reduction of carboxylic acids to aldehydes is notoriously prone to over-reduction. By converting Boc-L-Alanine to its corresponding Weinreb amide (using N,O-dimethylhydroxylamine), the subsequent reduction is kinetically trapped as a stable tetrahedral aluminate intermediate, preventing further reduction to the alcohol [1].

  • Stage 2: DIBAL-H Reduction: Diisobutylaluminum hydride (DIBAL-H) is selected over LiAlH₄ for its superior chemoselectivity at cryogenic temperatures (-70°C). Maintaining this thermal boundary is critical; it suppresses the epimerization of the labile α-chiral center, preserving the enantiomeric excess (ee) of the Boc-L-Alaninal intermediate.

  • Stage 3: Diastereoselective Grignard Addition: The addition of benzylmagnesium chloride to Boc-L-Alaninal is governed by Cram's chelation control. The Mg²⁺ ion acts as a Lewis acid, chelating both the aldehyde oxygen and the Boc-carbamate oxygen. This rigidifies the transition state, forcing the benzyl nucleophile to attack from the less sterically hindered face, yielding the desired anti-1,2-amino alcohol diastereomer [2].

Process Flow & Signaling Diagram

Workflow A Boc-L-Alanine (Starting Material) B Stage 1: Amidation (CDI, N,O-Dimethylhydroxylamine) A->B C Boc-Alanine Weinreb Amide B->C >95% Yield D Stage 2: Reduction (DIBAL-H, -70°C) C->D E Boc-L-Alaninal (Labile Intermediate) D->E >90% Yield No Racemization F Stage 3: Grignard Addition (Benzylmagnesium Chloride) E->F G Crude Amino Alcohol (Diastereomeric Mixture) F->G THF, -20°C H Stage 4: Crystallization (EtOAc/Heptane) G->H I tert-butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate H->I >99% de >99% ee

Synthetic workflow for the scale-up manufacturing of the HEA intermediate.

Quantitative Data Summaries

Table 1: Stoichiometry and Material Requirements (10 kg Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
Boc-L-Alanine189.211.0010.0 kgChiral Starting Material
1,1'-Carbonyldiimidazole (CDI)162.151.159.85 kgCoupling Agent
N,O-Dimethylhydroxylamine HCl97.541.105.67 kgAmine Nucleophile
DIBAL-H (1M in Toluene)142.221.5079.3 LReducing Agent
Benzylmagnesium Chloride (2M in THF)150.902.0052.8 LGrignard Reagent

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Process StageCPP (Parameter)CQA (Acceptance Criteria)Causality / Rationale
1. Amidation Temp: 0°C to 20°CConversion > 98% (HPLC)Prevents thermal degradation of the activated acylimidazole intermediate.
2. Reduction Temp: ≤ -65°Cee > 99%, Alcohol < 2%Low temp locks the tetrahedral intermediate, preventing racemization and over-reduction.
3. Grignard Temp: -20°C to 0°Cdr > 85:15 (anti:syn)Balances reaction kinetics with Cram-chelation control for diastereoselectivity.
4. Isolation Solvent Ratio (1:4)de > 99%, Purity > 99.5%EtOAc/Heptane selectively purges the undesired syn-diastereomer and trace benzyl alcohol.

Step-by-Step Manufacturing Protocols

Stage 1: Synthesis of Boc-L-Alanine Weinreb Amide

This step relies on a self-validating kinetic indicator (CO₂ evolution) to ensure complete activation before nucleophilic attack.

  • Reactor Preparation: Purge a 250 L glass-lined reactor with N₂. Charge with 100 L of anhydrous Dichloromethane (DCM) and 10.0 kg of Boc-L-Alanine.

  • Activation: Cool the slurry to 0°C. Add 9.85 kg of CDI in 1 kg portions over 2 hours.

    • Self-Validating Check: Monitor CO₂ off-gassing via the bubbler. Do not proceed until gas evolution completely ceases (indicates 100% conversion to the acylimidazole).

  • Amidation: Add 5.67 kg of N,O-Dimethylhydroxylamine HCl. Stir the reaction mixture at 20°C for 12 hours.

  • Workup: Wash the organic phase sequentially with 1N HCl (2 x 30 L), saturated NaHCO₃ (30 L), and brine (30 L). Concentrate under reduced pressure to yield the Weinreb amide as a pale oil (Expected yield: ~11.6 kg, >95%).

Stage 2: DIBAL-H Reduction to Boc-L-Alaninal

Temperature control here is the ultimate determinant of chiral integrity.

  • Dissolution: Dissolve the Weinreb amide in 80 L of anhydrous Tetrahydrofuran (THF) in a cryogenic reactor. Cool the internal temperature to -70°C.

  • Reduction: Dropwise addition of 79.3 L DIBAL-H (1M in Toluene) over 4 hours.

    • Self-Validating Check: The internal temperature must not exceed -65°C. A temperature excursion above this threshold will immediately reflect in the In-Process Control (IPC) as a spike in the primary alcohol byproduct (Boc-alaninol).

  • Quench: Quench the reaction at -70°C by cautiously adding 20 L of ethyl acetate, followed by 50 L of a 20% (w/w) aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Phase Separation: Warm the mixture to 20°C and stir vigorously for 4 hours until two distinct, clear phases form (validating the breakdown of aluminum emulsions). Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate. Proceed immediately to Stage 3 to prevent aldehyde oligomerization.

Stage 3: Diastereoselective Grignard Addition
  • Preparation: Dissolve the crude Boc-L-Alaninal in 100 L of anhydrous THF. Cool the reactor to -20°C.

  • Nucleophilic Addition: Slowly charge 52.8 L of Benzylmagnesium chloride (2M in THF) over 3 hours, maintaining the temperature below -10°C.

  • Maturation: Stir for an additional 2 hours at 0°C. Sample for IPC (Target: <1% residual aldehyde).

  • Quench & Extraction: Quench the reaction by pouring it into 100 L of cold, saturated NH₄Cl solution. Extract with EtOAc (2 x 50 L). Wash the combined organics with brine and concentrate to yield the crude diastereomeric mixture.

Stage 4: Crystallization and Isolation
  • Dissolution: Dissolve the crude amino alcohol mixture in 20 L of Ethyl Acetate at 60°C.

  • Anti-Solvent Addition: Slowly add 80 L of Heptane over 1 hour while maintaining 60°C.

  • Controlled Cooling: Cool the reactor to 5°C at a linear ramp rate of 10°C/hour to promote controlled crystal growth and exclude the syn-diastereomer from the crystal lattice.

  • Isolation: Filter the white crystalline solid using a Nutsche filter. Wash the cake with 20 L of cold Heptane (5°C).

  • Drying: Dry the product in a vacuum oven at 40°C for 24 hours. (Expected yield: ~8.5 kg, >99% de, >99.5% purity).

Quality Control & Analytical Validation

To ensure the protocol operates as a self-validating system, the following analytical boundaries are strictly enforced:

  • Chiral HPLC: Enantiomeric excess (ee) must be >99%. The presence of the D-enantiomer indicates thermal failure during the Stage 2 DIBAL-H reduction.

  • Achiral HPLC: Diastereomeric excess (de) must be >99%. The syn-isomer peak (typically eluting 1.2 minutes prior to the anti-isomer on a C18 column) must be <0.5%, validating the efficacy of the Stage 4 crystallization.

  • ¹H NMR (400 MHz, CDCl₃): Absence of the aldehyde proton signal (~9.6 ppm) validates complete Grignard conversion. The tert-butyl group should integrate cleanly to 9H at ~1.40 ppm, and the distinct benzylic protons should appear as a complex multiplet around 2.7-2.9 ppm.

References

  • Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments. University of Bath Research Portal. Demonstrates the scalable utility of Weinreb amides in preventing over-reduction during aldehyde synthesis. Link [INDEX]

  • Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti 1,2-amino alcohols. Chemical Communications, Royal Society of Chemistry (2022). DOI: 10.1039/D2CC02317B. Details the mechanistic framework of Cram-chelation control and Felkin-Anh additions to α-amino aldehydes. Link [INDEX]

  • Buy Cariprazine (Synthesis and Scale-up Strategies). Smolecule. Discusses continuous-flow and batch scale-up strategies for Weinreb amide reduction to aldehydes in commercial pharmaceutical manufacturing. Link [INDEX]

Application

Application Note: High-Efficiency Enzymatic Kinetic Resolution of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate Precursors

Abstract This technical guide provides a comprehensive framework and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate. The enantiomerically pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate. The enantiomerically pure forms of this compound are critical chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). This note details a lipase-catalyzed transesterification strategy, emphasizing the rationale behind experimental design, a step-by-step laboratory protocol, and robust analytical methods for monitoring enantiomeric purity. The methodologies described herein are designed for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries seeking efficient, scalable, and green solutions for chiral separations.

Introduction: The Imperative for Chiral Purity

The stereochemical configuration of drug molecules is a critical determinant of their pharmacological activity, efficacy, and safety profile. The precursor molecule, tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, possesses two chiral centers, making it a key intermediate for synthesizing stereochemically defined drugs.[1][2][3] Traditional chemical methods for resolving racemates often involve costly chiral resolving agents and harsh reaction conditions.

Biocatalysis, particularly enzymatic kinetic resolution (EKR), presents a superior alternative, offering high enantioselectivity under mild, environmentally benign conditions.[4][5] Lipases, a class of hydrolases, are exceptionally well-suited for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability.[6] This guide focuses on a lipase-catalyzed EKR via transesterification, a robust method that selectively acylates one enantiomer of a racemic alcohol, allowing for the straightforward separation of the resulting ester from the unreacted alcohol enantiomer.[7]

Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereochemical preference of an enzyme to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. In the context of a lipase-catalyzed transesterification of a racemic alcohol (rac-ROH), the enzyme will selectively transfer an acyl group from an acyl donor to one enantiomer (e.g., the R-enantiomer), yielding an ester (R-ROAc). The other enantiomer (S-ROH) is left largely unreacted.

The reaction is ideally terminated at or near 50% conversion, which theoretically provides the maximum possible yield of both the desired product and the remaining substrate, each with high enantiomeric excess (e.e.). The efficiency of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent separation.[7][8]

G cluster_0 Racemic Substrate cluster_1 Reaction Components cluster_2 Separated Products at ~50% Conversion racemate Racemic Precursor (R)-Alcohol + (S)-Alcohol enzyme Lipase (e.g., CAL-B) racemate->enzyme Enzyme Selectively Binds one Enantiomer product Acylated Enantiomer (R)-Ester enzyme->product Fast Reaction unreacted Unreacted Enantiomer (S)-Alcohol enzyme->unreacted Slow/No Reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme G start Start prep 1. Prepare Substrate Solution (Racemate in Solvent) start->prep add_enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) prep->add_enzyme add_acyl 3. Add Acyl Donor (e.g., Vinyl Acetate) add_enzyme->add_acyl incubate 4. Incubate with Shaking (e.g., 40°C, 200 rpm) add_acyl->incubate monitor 5. Monitor Reaction (Chiral HPLC / TLC) incubate->monitor monitor->incubate Conversion < 50% stop 6. Stop Reaction at ~50% Conversion monitor->stop Conversion ≈ 50% separate 7. Separate Products (Filter Enzyme, Column Chromatography) stop->separate end End Products: Enantiopure Alcohol & Ester separate->end

Figure 2. Workflow for Enzymatic Kinetic Resolution.

4.1. Materials and Reagents

  • Racemic tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl Acetate (HPLC Grade)

  • n-Hexane or MTBE (HPLC Grade)

  • Ethyl Acetate (for chromatography)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Reaction vessel (e.g., 50 mL screw-cap flask)

  • Orbital shaker with temperature control

  • Rotary evaporator

  • Glassware for column chromatography

4.2. Step-by-Step Procedure

  • Substrate Preparation : In a 50 mL flask, dissolve 1.0 g of the racemic carbamate in 20 mL of n-hexane.

  • Enzyme Addition : Add 100 mg of immobilized CAL-B (Novozym® 435) to the solution.

  • Initiate Reaction : Add 1.5 equivalents of vinyl acetate to the mixture.

  • Incubation : Seal the flask and place it in an orbital shaker set to 40°C and 200 rpm.

  • Reaction Monitoring : Periodically (e.g., every 4-6 hours), withdraw a small aliquot (approx. 50 µL), filter out the enzyme, dilute with mobile phase, and analyze by chiral HPLC (see Protocol 5) to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination : Once the conversion reaches approximately 50%, stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up : Concentrate the filtrate using a rotary evaporator to remove the solvent and excess acyl donor.

  • Purification : Dissolve the resulting crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the acylated product from the unreacted alcohol.

  • Characterization : Characterize the purified fractions by NMR and determine the final enantiomeric purity by chiral HPLC.

Analytical Protocol: Chiral HPLC Analysis

Accurate monitoring of the reaction is crucial for achieving high enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [9] 5.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is often effective for this class of compounds. [10]* HPLC-grade solvents (n-hexane, isopropanol)

5.2. Optimized HPLC Conditions

ParameterConditionRationale
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmPolysaccharide-based CSPs provide excellent enantioseparation for a wide range of compounds through hydrogen bonding and π-π interactions. [9]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal phase conditions are typically used with this type of column. The isopropanol percentage is a critical parameter for tuning retention and resolution. [10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 25°CEnsures reproducible retention times.
Detection UV at 254 nmThe phenyl group in the analyte provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Sample Conc. ~0.1 mg/mL in mobile phase

5.3. Data Analysis

  • Identify Peaks : The unreacted alcohol and the acylated product will have different retention times. For each species, two peaks corresponding to the enantiomers should be observed.

  • Calculate Conversion (%) : Conversion (%) = [Area(Ester)] / [Area(Alcohol) + Area(Ester)] * 100

  • Calculate Enantiomeric Excess (e.e. %) : e.e. (%) = [|Area(R) - Area(S)|] / [Area(R) + Area(S)] * 100 Calculate e.e. separately for the remaining substrate (alcohol) and the formed product (ester).

Expected Results & Data Interpretation

A successful resolution will yield the unreacted alcohol and the ester product with high and opposing enantiomeric excess values as the reaction approaches 50% conversion.

Table 1: Example Data from an Enzyme Screening Study

EnzymeTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
CAL-B (Novozym® 435) 2449>99 (S)98 (R)>200
PCL (Lipase PS) 364585 (S)94 (R)~65
PFL (Lipase AK) 485278 (S)72 (R)~15
CRL (C. rugosa) 483041 (S)95 (R)~20

Data are hypothetical but representative for this class of reaction. E-value is calculated from conversion and e.e. values. As shown, CAL-B provides a significantly more efficient resolution (higher E-value) than the other tested lipases. [7][11]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Conversion Inactive enzyme; Incorrect solvent; Insufficient temperature.Use fresh enzyme; Screen different solvents (e.g., MTBE, THF); Increase temperature in 5°C increments (up to 50°C).
Low Enantioselectivity (Low E-value) Non-optimal enzyme; Reaction temperature too high; Incorrect solvent.Screen a wider range of lipases; Decrease the reaction temperature; Screen different solvents.
Reaction Overshoots 50% Conversion Infrequent monitoring; Reaction is too fast.Monitor the reaction more frequently, especially after it passes 30% conversion; Reduce enzyme loading or temperature.
Poor HPLC Peak Separation Incorrect mobile phase composition; Unsuitable chiral column.Optimize the isopropanol percentage in the mobile phase (try 5-15%); Test a different class of chiral column (e.g., a cyclodextrin-based one).

Conclusion

The enzymatic kinetic resolution of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate using a lipase-catalyzed transesterification is a highly effective and practical method for producing its enantiomerically pure forms. By carefully selecting the enzyme and optimizing key reaction parameters such as the solvent and temperature, researchers can achieve excellent enantioselectivity and yield. This application note provides a robust, self-validating protocol that serves as a comprehensive guide for laboratory implementation, enabling the efficient synthesis of valuable chiral intermediates for pharmaceutical development.

References

  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Pharmaffiliates. (n.d.). Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.
  • PMC. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.
  • PubChem. (2026, February 21). tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butylsulfanyl)carbonyl]amino} - PubChem.
  • ResearchGate. (2026, February 11). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
  • PMC. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
  • ResearchGate. (n.d.). (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • ResearchGate. (2025, October 16). (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
  • SpringerLink. (n.d.). Chiral High-Performance Liquid Chromatography (HPLC) in Targeted Metabolomics.
  • MDPI. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one.
  • PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate.
  • ResearchGate. (2015, August 27). (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
  • IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from

  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate Synthesis

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals synthesizing tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals synthesizing tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate. This Boc-protected amino alcohol is a critical structural motif in peptidomimetics and HIV protease inhibitors (e.g., Amprenavir and Darunavir analogs).

A persistent bottleneck in its synthesis is the epimerization of the C2 alpha-chiral center during the formation and subsequent reduction of the precursor α -amino ketone. This guide provides field-proven, mechanistically grounded solutions to preserve stereochemical integrity throughout your workflow.

Section 1: Mechanistic Overview & Causal Analysis

Epimerization in this system is fundamentally driven by the high acidity of the C2 proton (alpha to the newly formed ketone). In the intermediate tert-butyl (4-phenyl-3-oxobutan-2-yl)carbamate, the C–H bond is significantly weakened by the electron-withdrawing effects of both the adjacent carbonyl group and the carbamate nitrogen.

When exposed to basic conditions (such as excess organometallic reagents, basic workups, or unbuffered reducing agents), this proton is easily abstracted to form an enolate. Upon reprotonation, the stereocenter is scrambled, leading to a racemic or epimerized mixture. Preventing this requires strict control over reagent equivalents, ultra-low temperatures, and the strategic use of chelation to kinetically trap the desired stereoisomer.

Section 2: Workflow & Epimerization Pathway

The following diagram illustrates the synthetic pathway from Boc-Alanine to the target amino alcohol, highlighting the critical enolization side-reaction that leads to epimerization.

Pathway SM Boc-Alanine (Chiral Starting Material) WA Weinreb Amide Intermediate (Stable to over-addition) SM->WA N,O-Dimethylhydroxylamine HATU, DIPEA Ketone tert-Butyl (4-phenyl-3-oxobutan-2-yl)carbamate (Epimerization-Prone) WA->Ketone Benzylmagnesium Chloride THF, 0 °C Enolate Enolate Intermediate (Loss of Stereocenter) Ketone->Enolate Base / High Temp (Side Reaction) Target tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (Target Amino Alcohol) Ketone->Target LiAlH(O-t-Bu)3 EtOH, -78 °C (Chelation Control) Enolate->Ketone Reprotonation (Racemization)

Synthetic workflow of the Boc-protected amino alcohol highlighting the epimerization risk.

Section 3: Troubleshooting FAQs

Q1: I am observing significant epimerization and over-addition during the Grignard addition of benzylmagnesium chloride to my Boc-protected substrate. How can I prevent this? Cause: Direct addition of organometallics to esters or acid chlorides often requires excess reagent and higher temperatures, promoting enolization of the resulting ketone. Solution: Utilize the Weinreb amide intermediate (N-methoxy-N-methylamide). The stable chelated tetrahedral intermediate prevents over-addition and collapses only upon acidic workup, keeping the reaction mixture free of the basic ketone enolate [1].

Q2: My reduction of tert-butyl (4-phenyl-3-oxobutan-2-yl)carbamate yields a mixture of syn and anti diastereomers, alongside C2 epimerization. What is the optimal reducing agent for the anti isomer? Cause: Standard reducing agents like NaBH₄ in methanol offer poor stereocontrol and can cause epimerization if the solvent is not properly buffered. Solution: To achieve high anti-selectivity without epimerization, use Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) in ethanol at -78 °C. This enforces chelation control between the carbamate nitrogen and the ketone oxygen, directing the hydride attack stereoselectively [2].

Q3: How should I handle the workup to prevent base-catalyzed epimerization? Solution: Always quench organometallic and reduction reactions with a mild acid (e.g., 10% aqueous citric acid or saturated NH₄Cl) at the reaction temperature (e.g., -78 °C) before warming to room temperature. This neutralizes basic alkoxides before the kinetics of enolization can accelerate.

Section 4: Quantitative Data Presentation

The choice of reducing agent dictates both the diastereomeric ratio and the extent of epimerization. The table below summarizes the performance of various hydrides on Boc-protected α -amino ketones.

Reducing AgentSolventTemperature (°C)Major DiastereomerSyn:Anti RatioEpimerization (%)
NaBH₄MeOH0Anti3:1 to 4:12–5%
LiAlH₄THF-20Syn2:1>10%
L-SelectrideTHF-78Syn>90:10<1%
LiAlH(O-t-Bu)₃EtOH-78Anti>95:5<1%

Section 5: Self-Validating Experimental Protocol

Protocol: Stereoselective Reduction of tert-Butyl (4-phenyl-3-oxobutan-2-yl)carbamate

Objective: Convert the α -amino ketone to the anti-amino alcohol while completely suppressing C2 epimerization.

Step 1: Preparation and Chelation Setup

  • Action: Dissolve 10.0 mmol of tert-butyl (4-phenyl-3-oxobutan-2-yl)carbamate in 50 mL of anhydrous ethanol under an argon atmosphere.

  • Causality: Ethanol serves as a protic solvent that facilitates the dissolution of the reducing agent while supporting the chelated transition state required for anti-selectivity.

  • Self-Validation Check: Ensure the moisture content of the EtOH is <50 ppm via Karl Fischer titration. Excess moisture will prematurely decompose the reducing agent and disrupt chelation.

Step 2: Temperature Equilibration

  • Action: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Causality: Ultra-low temperatures kinetically freeze out the Felkin-Anh transition state and suppress any base-catalyzed enolization of the highly acidic C2 proton.

Step 3: Reagent Addition

  • Action: Add 25.0 mL of a 0.5 M solution of LiAlH(O-t-Bu)₃ in THF dropwise over 30 minutes using a syringe pump.

  • Causality: Slow addition prevents local exothermic spikes. LiAlH(O-t-Bu)₃ is a bulky, mild reducing agent that coordinates with the carbamate nitrogen and ketone oxygen, enforcing a rigid syn-periplanar geometry (chelation control) [2].

  • Self-Validation Check: After 2 hours at -78 °C, withdraw a 50 µL aliquot, quench in 100 µL of 10% aqueous citric acid, extract with EtOAc, and run a rapid TLC (Hexanes:EtOAc 7:3). The ketone spot (UV active, KMnO₄ active) should be completely absent before proceeding.

Step 4: Epimerization-Free Quenching

  • Action: While strictly maintaining the -78 °C temperature, quench the reaction by slowly adding 10 mL of 10% aqueous citric acid.

  • Causality: Quenching at -78 °C with a mild acid neutralizes the basic alkoxide and aluminum salts before the mixture warms up, completely eliminating the risk of base-catalyzed epimerization during workup.

Step 5: Isolation and Diastereomeric Verification

  • Action: Warm to room temperature, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via ¹H NMR (CDCl₃). The syn/anti ratio can be determined by the methine coupling constants (J values) or by cyclizing a small sample to the oxazolidinone. A successful run will show an anti:syn ratio of >95:5 and <1% of the C2 epimer.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Hoffman, R. V., Maslouh, N., & Cervantes-Lee, F. (2002). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. The Journal of Organic Chemistry, 67(4), 1045-1056. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Crude tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying tert-butyl N-(3-hydroxy-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (often referred to as a Boc-protected amino alcohol).

This compound is a critical chiral building block in the synthesis of peptidomimetics and HIV-1 protease inhibitors (such as Darunavir and Amprenavir) . Because the stereochemical integrity (typically the 2S, 3R configuration) and chemical purity of this intermediate directly dictate the efficacy of the final active pharmaceutical ingredient (API), mastering its purification is paramount.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the intrinsic properties of the target molecule. The table below summarizes the quantitative and qualitative data that dictate our experimental choices.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C15H23NO3High carbon count dictates strong lipophilicity; requires non-polar solvent systems for chromatography.
Molecular Weight 265.35 g/mol Standard range for peptidomimetic intermediates; easily detectable via LC-MS (ESI+).
Functional Groups Boc-amine, sec-alcohol, phenyl ringCapable of strong inter- and intramolecular H-bonding. The Boc group is highly acid-sensitive.
Solubility Profile Soluble: DCM, EtOAc, MeOH, THFInsoluble: Heptane, Hexanes, WaterIdeal candidate for dual-solvent (anti-solvent) crystallization using an EtOAc/Heptane system.
Phase Behavior Amorphous solid / low-melting crystalHighly prone to liquid-liquid phase separation ("oiling out") during rapid cooling.

Purification Workflow

The following diagram illustrates the validated logical pathway for isolating the pure diastereomer from a crude synthetic mixture.

PurificationWorkflow Crude Crude tert-Butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate TLC TLC Profiling & Stain (Phosphomolybdic Acid) Crude->TLC Chromatography Amine-Buffered Flash Chromatography (EtOAc/Hexanes) TLC->Chromatography Fractions Pool Target Fractions (Evaporate to minimal volume) Chromatography->Fractions Target Elution Waste Impurities / Minor Diastereomer Chromatography->Waste Byproducts Recryst Dual-Solvent Recrystallization (EtOAc / Heptane) Fractions->Recryst Cooling Controlled Cooling Gradient (Prevent Oiling Out) Recryst->Cooling Pure Pure Target Compound (>99% ee/de) Cooling->Pure Crystallization Cooling->Waste Mother Liquor

Workflow for the purification and crystallization of Boc-protected amino alcohols.

Troubleshooting & FAQs

Q1: Why does my crude product "oil out" instead of forming crystals during cooling?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the chosen solvent system . For this specific molecule, the bulky, flexible tert-butoxycarbonyl (Boc) group and the secondary hydroxyl group create competing intermolecular hydrogen-bonding networks. This high entropic barrier prevents rapid crystal lattice formation, causing the compound to separate as a dense, viscous oil that traps impurities. Solution: Shift from a single-solvent "crash-cooling" method to a controlled anti-solvent crystallization. Use Ethyl Acetate as the good solvent and Heptane as the anti-solvent. Introduce the anti-solvent dropwise at an elevated temperature, add seed crystals, and use a strictly controlled cooling ramp (e.g., 0.5 °C/min) to keep the system in the metastable zone.

Q2: I am observing a significant loss of mass during silica gel chromatography. Is my compound degrading?

Causality: Yes. Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). Prolonged residence time on the column catalyzes the cleavage of the acid-sensitive Boc group. The resulting free amino alcohol is highly polar and irreversibly binds to the silica stationary phase, drastically reducing your yield. Solution: Buffer the stationary phase. Pre-treat the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes prior to loading your sample. This neutralizes the acidic silanol sites and protects the Boc group.

Q3: How can I effectively resolve the target (syn) diastereomer from the (anti) impurity?

Causality: Diastereomers possess identical molecular weights and connectivity but differ in spatial arrangement. The syn vs. anti relationship between the C2-NHBoc and C3-OH groups dictates their intramolecular hydrogen bonding capacity . This subtle difference alters their dipole moments and their affinity for the silica stationary phase. Solution: Use a shallow, highly optimized gradient elution (e.g., 10% to 25% EtOAc in Hexanes). The isomer with stronger intramolecular H-bonding will present a more lipophilic exterior to the solvent, typically causing it to elute slightly faster.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Amine-Buffered Flash Column Chromatography

Objective: Separate diastereomers and remove highly polar baseline impurities without degrading the Boc group.

  • Column Preparation: Slurry pack a flash column with standard silica gel (230-400 mesh) using a solvent mixture of 99% Hexanes and 1% Triethylamine (Et3N). Flush with 3 column volumes (CV) of this mixture to neutralize the silica.

  • Equilibration: Flush the column with 2 CV of the starting eluent: 10% Ethyl Acetate (EtOAc) in Hexanes (without Et3N, to prevent amine contamination in the final product).

  • Sample Loading: Dissolve the crude tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in the minimum amount of Dichloromethane (DCM). Carefully load it onto the silica bed.

  • Gradient Elution:

    • Run 3 CV of 10% EtOAc/Hexanes.

    • Increase to 15% EtOAc/Hexanes for 3 CV.

    • Increase to 20% EtOAc/Hexanes for 4 CV (Target compound typically elutes here).

  • Validation Checkpoint (TLC): Spot fractions on a silica TLC plate. Develop in 30% EtOAc/Hexanes. Stain the plate using Phosphomolybdic Acid (PMA) and heat. The target compound will appear as a dark blue/green spot. Self-Validation: Ensure no tailing occurs, which would indicate Boc deprotection.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 30 °C to yield a white/off-white solid or foam.

Protocol B: Metastable Anti-Solvent Recrystallization

Objective: Achieve >99% purity and establish a uniform crystal lattice while preventing oiling out.

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add just enough Ethyl Acetate (the "good" solvent) to dissolve the solid at 60 °C (approximately 2-3 mL per gram of product).

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C and stirring gently, add Heptane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of EtOAc until the solution just turns clear again. You are now at the edge of the metastable zone.

  • Seeding (Critical Step): Remove the flask from the heat source. Immediately add 1-2 mg of pure, crystalline tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (seed crystals).

  • Controlled Cooling: Allow the flask to cool to room temperature ambiently over 2 hours. Do not disturb or agitate the flask. Once at room temperature, transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration & Validation: Filter the white needle-like crystals via vacuum filtration. Wash with ice-cold Heptane.

  • Validation Checkpoint (Melting Point & NMR): Dry the crystals under high vacuum for 12 hours. Take a melting point reading (should be sharp, typically around 118-121 °C depending on the exact stereoisomer). Run a 1H-NMR in CDCl3; look for the sharp singlet at ~1.40 ppm (9H) confirming the intact Boc group.

References

  • Title: Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein−Ligand X-ray Studies Source: Journal of Medicinal Chemistry (ACS Publications), 2009. URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers (Discussion on "Oiling Out" Crystallization) Source: Organic Process Research & Development (ACS Publications), 2016. URL: [Link]

  • Title: A combinatorial approach towards pharmaceutically relevant cyclic peptides (Synthesis and purification of N-Boc amino alcohols) Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam, 2008. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Oxidation of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Executive Summary Welcome to the Technical Support Center. Oxidizing tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate to its corresponding α-amino ketone (tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate) is a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. Oxidizing tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate to its corresponding α-amino ketone (tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate) is a critical transformation in the synthesis of protease inhibitors and advanced peptidomimetics. However, this reaction is notoriously prone to yield-destroying side reactions. This guide provides a mechanistic framework and field-validated protocols to suppress epimerization, Boc-deprotection, and oxazolidinone formation.

Mechanistic Insights: The Causality of Failure

As a Senior Application Scientist, I frequently observe researchers treating oxidation as a generic, plug-and-play step. However, when an electron-withdrawing Boc-protected amine is adjacent to a newly formed ketone, the α-proton becomes highly acidic. This structural reality leads to[1].

  • Epimerization: The primary mode of failure. Basic conditions deprotonate the C2 position, forming an achiral enolate. Upon reprotonation, the stereocenter is scrambled, destroying the enantiomeric excess (ee%).

  • Boc Cleavage: Harsh, acidic oxidants generate carbocations that facilitate the loss of the tert-butyl group,[2].

  • Oxazolidinone Formation: During activated-DMSO oxidations, the intermediate alkoxysulfonium ion can be intercepted by the nucleophilic carbonyl oxygen of the Boc group. This intramolecular cyclization[3].

Workflow SM tert-butyl N-(3-hydroxy-4- phenylbutan-2-yl)carbamate Ox Oxidation Reaction SM->Ox Target Target: alpha-Amino Ketone (High ee%) Ox->Target Mild conditions (DMP, TEMPO) Side1 Epimerization (C2) via Enolization Ox->Side1 Basic conditions (Et3N in Swern) Side2 Boc Cleavage (Acidic Conditions) Ox->Side2 Strong Acids (Jones Reagent) Side3 Oxazolidinone Formation Ox->Side3 Activated OH attack

Reaction pathways and common side reactions during Boc-amino alcohol oxidation.

Troubleshooting FAQs

Q1: I am using a standard Swern oxidation, but my isolated ketone is heavily epimerized (low ee%). How can I fix this? A: Standard Swern conditions use triethylamine (Et 3​ N) as the base to promote the elimination of the alkoxysulfonium intermediate. Et 3​ N is basic enough to enolize the resulting α-amino ketone. Solution: Substitute Et 3​ N with a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA), and ensure the reaction is quenched strictly at -78 °C. For best results, use Dess-Martin Periodinane (DMP) instead of Swern oxidation to[4].

Q2: My TLC shows a highly polar baseline spot, and mass spec indicates the loss of the Boc group. I am using Pyridinium Chlorochromate (PCC). A: PCC is slightly acidic. While some robust Boc-amines tolerate it, prolonged reaction times can lead to partial Boc deprotection[2]. Solution: Buffer the PCC reaction with sodium acetate (NaOAc) to neutralize the generated HCl, or switch to a non-acidic system like TEMPO/BAIB or DMP, which are [5].

Q3: I am seeing a byproduct with a mass corresponding to the loss of a tert-butyl group and a tert-butanol equivalent. What is it? A: This is a classic oxazolidinone side reaction. During the activation of the C3 hydroxyl group, the Boc carbonyl oxygen attacks the activated intermediate, expelling the activating group and losing the tert-butyl cation[3]. Solution: Keep temperatures strictly below -60 °C during activation in Swern-type oxidations, or switch to DMP, which does not proceed via a highly electrophilic carbon intermediate.

Epimerization Keto1 Chiral alpha-Amino Ketone (Desired) Base Base / Heat Keto1->Base Enol Achiral Enolate Intermediate Base->Enol Keto2 Racemized Ketone (Epimer Mixture) Enol->Keto2

Base-catalyzed epimerization mechanism of the alpha-chiral center via an enolate.

Comparative Oxidation Data

To facilitate reagent selection, the following table summarizes the performance of common oxidants on Boc-protected amino alcohols.

Oxidation ReagentEpimerization RiskBoc Cleavage RiskOxazolidinone RiskTypical YieldRecommendation
Dess-Martin (DMP) Very LowLowLow85–95%Optimal
Swern (with Et 3​ N) HighLowModerate60–75%Avoid
Swern (with DIPEA) ModerateLowModerate75–85%Acceptable
TEMPO / BAIB LowLowLow80–90%Good Alternative
Jones Reagent LowHighLow<40%Do Not Use

Validated Experimental Protocol: Diastereoselective Oxidation using Dess-Martin Periodinane (DMP)

Self-Validating System: This protocol utilizes a biphasic Na 2​ S 2​ O 3​ /NaHCO 3​ quench. The disappearance of the cloudy periodinane byproducts into a clear biphasic solution self-validates the complete destruction of excess oxidant, preventing downstream degradation during concentration.

Materials:

  • tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM) (0.1 M)

  • Saturated aqueous NaHCO 3​

  • Saturated aqueous Na 2​ S 2​ O 3​

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-amino alcohol (1.0 equiv) in DCM to a concentration of 0.1 M[5]. Pro-tip: Using "wet" DCM (containing ~0.1% water) accelerates the DMP oxidation by facilitating the ligand exchange on the hypervalent iodine center.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DMP (1.2 equiv) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (typically 30% EtOAc in Hexanes). The reaction is usually complete within 1.5 to 2 hours[5].

  • Quenching (Critical Step): Once the starting material is consumed, add an equal volume of a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ .

  • Validation: Stir vigorously for 30–45 minutes. The initially cloudy organic layer will become completely clear as the iodine(V) species are reduced to water-soluble iodine(III) and iodine(I) salts. This visual cue confirms the reaction is safe to work up.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate via flash column chromatography. Note: Avoid leaving the purified ketone on silica gel for prolonged periods, as the slightly acidic nature of silica can induce slow epimerization over time.

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison Guide: tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate vs. Fmoc-Protected Amino Alcohol Analogs

Executive Summary Amino alcohols are indispensable structural motifs in modern drug discovery, serving as critical transition-state isosteres in protease inhibitors (e.g., HIV and SARS-CoV-2 therapeutics) and as C-termin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols are indispensable structural motifs in modern drug discovery, serving as critical transition-state isosteres in protease inhibitors (e.g., HIV and SARS-CoV-2 therapeutics) and as C-terminal modifications in peptidomimetics. The synthesis and incorporation of these motifs require stringent and highly specific protecting group strategies. This guide objectively compares the utility of Boc-protected amino alcohols—specifically the widely utilized intermediate tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate—against Fmoc-protected amino alcohol analogs. As a Senior Application Scientist, I will demonstrate that the choice between Boc and Fmoc is not merely a matter of preference, but a strict chemical necessity dictated by the synthetic environment (solution-phase nucleophilic additions vs. base-catalyzed solid-phase elongation).

Chemical Architecture & Mechanistic Causality

The Solution-Phase Imperative: Boc-Protected Amino Alcohols

tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a classic hydroxyethylamine isostere precursor. Its synthesis typically involves the nucleophilic addition of a benzyl Grignard reagent to Boc-L-alaninal[1].

Causality : The selection of the tert-butyloxycarbonyl (Boc) group here is a fundamental chemical requirement. Grignard reagents are highly basic and nucleophilic. The Boc group is exceptionally stable under these strongly basic conditions[2]. If a 9-fluorenylmethyloxycarbonyl (Fmoc) group were used, the basicity of the Grignard reagent would abstract the acidic proton at the 9-position of the fluorene ring, triggering an E1cB elimination mechanism that strips the protecting group and destroys the intermediate[]. Thus, for the de novo synthesis of complex amino alcohol cores via organometallic chemistry, Boc is mandatory.

G A Boc-Amino Aldehyde C Benzyl Grignard (Strong Base) A->C B Fmoc-Amino Aldehyde B->C D tert-butyl N-(3-hydroxy- 4-phenylbutan-2-yl)carbamate C->D Addition E Fmoc Cleavage & Degradation C->E Elimination

Causality of protecting group selection during Grignard addition for amino alcohol synthesis.

The Solid-Phase Paradigm: Fmoc-Protected Amino Alcohols

Conversely, Fmoc-amino alcohols are the gold standard for Solid-Phase Peptide Synthesis (SPPS)[4].

Causality : In SPPS, the growing peptide chain requires repetitive deprotection cycles. Fmoc is selectively cleaved by mild secondary amines (e.g., 20% piperidine in DMF), leaving acid-labile resin linkers (such as 2-chlorotrityl chloride or trichloroacetimidate Wang resins) completely intact[5]. This orthogonal protection strategy allows researchers to load an Fmoc-amino alcohol onto an acid-labile resin via its hydroxyl group, elongate the peptide using standard Fmoc chemistry, and finally cleave the fully protected peptide alcohol using mild acid (e.g., 1% TFA) without premature degradation[2].

SPPS N1 Fmoc-Amino Alcohol N2 Trityl Resin Loading (Acid-Labile Linker) N1->N2 N3 Fmoc Deprotection (20% Piperidine) N2->N3 N4 Peptide Elongation (Standard SPPS) N3->N4 N5 Mild Acid Cleavage (1% TFA) N4->N5 N6 C-Terminal Amino Alcohol Peptide N5->N6

Solid-phase peptide synthesis workflow utilizing Fmoc-protected amino alcohols.

Comparative Performance Data

The following table summarizes the quantitative and qualitative stability profiles dictating the application of these two protecting group strategies:

Featuretert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (Boc)Fmoc-Protected Amino Alcohol Analogs
Deprotection Reagent Strong Acid (e.g., TFA, HCl, HF)Mild Base (e.g., 20% Piperidine)
Stability to Strong Bases Excellent (Survives Grignard/BuLi additions)Poor (Rapid degradation via E1cB elimination)
Stability to Strong Acids Poor (Rapid cleavage)Excellent (Survives TFA/HF cleavage)
Primary Application Solution-phase API synthesis (Protease Inhibitors)Solid-phase synthesis (Peptidomimetics)
Orthogonality in SPPS Requires highly toxic HF for final cleavageCompatible with mild TFA cleavage
Scalability & Cost Highly scalable, low cost for large-scale manufacturingHigher cost, ideal for automated discovery scale

Self-Validating Experimental Methodologies

Protocol 1: Solution-Phase Synthesis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

This protocol highlights the necessity of Boc protection during carbon-carbon bond formation.

  • Aldehyde Activation : Dissolve Boc-L-alaninal in anhydrous THF under argon and cool to -78°C.

    • Causality: Maintaining cryogenic temperatures prevents the racemization of the α-chiral center, a notorious failure point in amino aldehyde chemistry[1].

  • Nucleophilic Addition : Add benzylmagnesium chloride (1.2 eq) dropwise.

    • Causality: The Boc group withstands the basicity of the Grignard reagent, directing the nucleophilic attack exclusively to the aldehyde carbonyl to form the secondary alcohol.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl to safely neutralize the unreacted Grignard reagent.

  • Self-Validating System : Perform TLC analysis (ninhydrin stain after brief exposure to HCl vapors) to confirm the disappearance of the aldehyde and the emergence of the amino alcohol. Validate the diastereomeric ratio via ¹H NMR by integrating the Boc t-butyl singlet at ~1.4 ppm against the newly formed methine proton[2].

Protocol 2: Solid-Phase Loading of Fmoc-Amino Alcohols

This protocol demonstrates the orthogonal stability of Fmoc during resin immobilization.

  • Resin Preparation : Swell 2-chlorotrityl chloride (CLTR) resin in dry dichloromethane (DCM).

  • Alcohol Immobilization : Add Fmoc-amino alcohol (3.0 eq) and N,N-diisopropylethylamine (DIPEA) in DCM[4].

    • Causality: The bulky trityl group selectively reacts with the primary/secondary hydroxyl group. DIPEA is chosen specifically because it acts as an acid scavenger to neutralize HCl generated during loading, but unlike piperidine, it is not nucleophilic enough to cleave the base-labile Fmoc group[6].

  • Capping : Cap unreacted resin active sites with a mixture of methanol and DIPEA to prevent truncated sequences during subsequent SPPS[4].

  • Self-Validating System : Perform a UV-spectrophotometric Fmoc quantification assay. Treat a weighed aliquot of the dried resin with 20% piperidine in DMF, and measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm. Use the Beer-Lambert law to calculate the exact resin loading (mmol/g) before proceeding to peptide elongation[7].

Strategic Selection in Drug Development

The decision between Boc and Fmoc strategies ultimately hinges on the development phase and target architecture. Boc chemistry, exemplified by the synthesis of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, is deeply entrenched in the large-scale solution-phase manufacturing of protease inhibitor APIs due to process maturity, high stability to nucleophiles, and low reagent costs[]. Conversely, Fmoc-protected amino alcohols dominate the discovery phase. Their compatibility with automated SPPS, mild cleavage conditions, and avoidance of highly toxic HF make them indispensable for the rapid generation of peptidomimetic libraries and complex peptide-drug conjugates[].

References

  • Peptide-directed solid-phase reductive amination - RSC Publishing[Link]

  • Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - ACS Publications[Link]

  • Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis - ACS Publications[Link]

  • Synthesis and development of novel silicon linkers for solid phase synthesis - University of Southampton ePrints [Link]

Sources

Comparative

Comparative Guide: Stereoisomers of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in Biological Drug Design

Executive Summary tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile β -amino alcohol and a classic Boc-protected hydroxyethylamine (HEA) isostere. In modern drug discovery, HEA scaffolds are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a highly versatile β -amino alcohol and a classic Boc-protected hydroxyethylamine (HEA) isostere. In modern drug discovery, HEA scaffolds are foundational for designing peptidomimetics, acting as non-hydrolyzable transition-state mimics for aspartic proteases (such as HIV-1 protease and BACE-1 in Alzheimer's disease).

Because biological targets are inherently chiral, the spatial arrangement of the C2-amine and C3-hydroxyl groups strictly dictates pharmacological efficacy. This guide objectively evaluates the four stereoisomers of this scaffold—(2S,3S), (2R,3S), (2S,3R), and (2R,3R) —comparing their binding affinities, target interactions, and the self-validating experimental workflows required to evaluate them.

Stereochemical Determinants of Biological Activity

The biological activity of HEA isosteres relies on their ability to mimic the tetrahedral intermediate of peptide bond hydrolysis. The stereocenter bearing the hydroxyl group (C3) is responsible for anchoring the molecule to the catalytic machinery, while the amine-bearing stereocenter (C2) directs the adjacent alkyl vectors into the enzyme's hydrophobic sub-pockets.

  • (2R, 3S) and (2S, 3S) Isomers (The Active Configurations) : The S-configuration at the hydroxyl-bearing carbon is almost universally required for potent inhibition of aspartic proteases. It positions the hydroxyl oxygen at an optimal hydrogen-bonding distance (~2.8 Å) from the catalytic aspartate dyads. The (2R, 3S) isomer typically exhibits the highest affinity, as the anti-periplanar arrangement allows the bulky C4-benzyl group to deeply penetrate the S1 hydrophobic pocket without causing steric clashes for the C2-methyl group in the S1' pocket.

  • (2R, 3R) and (2S, 3R) Isomers (The Inactive Configurations) : Inversion of the C3 stereocenter to the R-configuration forces the hydroxyl group away from the catalytic aspartates. To compensate and form the necessary hydrogen bonds, the entire molecule must adopt a higher-energy conformation, which inevitably drives the bulky benzyl group into a steric clash with the binding pocket walls, resulting in a 100- to 1000-fold loss in activity.

Table 1: Comparative Biological Profiling of Stereoisomers
StereoisomerRelative Protease Affinity (IC 50​ )Structural OrientationPrimary Limiting Factor
(2R, 3S) High (Low nM - pM)Optimal anti arrangementNone (Ideal Transition State Mimic)
(2S, 3S) Moderate (High nM)Syn arrangementMild steric crowding in S1' subsite
(2S, 3R) Poor (> 10 μ M)Sub-optimal anti arrangementLoss of critical Asp catalytic H-bonds
(2R, 3R) Inactive (> 50 μ M)Severe syn steric clashInability to access S1/S1' pockets
Values are representative of generalized HEA isostere SAR studies against aspartic proteases [1, 2].

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

As an Application Scientist, it is critical to look beyond the IC 50​ numbers and understand the structural causality. When evaluating HEA isosteres against targets like HIV-1 protease (a C2-symmetric homodimer), the inhibitor must satisfy both the catalytic center and the adjacent hydrophobic subsites.

According to synchrotron X-ray diffraction studies of HEA-protease complexes [1], the (2R, 3S) stereoisomer binds in an extended conformation. The C3-hydroxyl group acts as a hydrogen-bond donor/acceptor to the unprotonated/protonated Asp25 and Asp25' residues. If the C2 stereocenter is inverted to (2S, 3S), the vector of the C2-amine shifts. While the hydroxyl group maintains its anchor, the C2-methyl group is forced into a sterically restricted region of the S1' pocket, slightly distorting the backbone and reducing binding enthalpy [2]. Conversely, an R-configuration at C3 completely breaks the transition-state mimicry, as the hydroxyl group points toward the solvent-exposed channel rather than the catalytic floor.

Mechanism Ligand (2R, 3S) Stereoisomer HEA Core S1 S1 Pocket (Hydrophobic) Ligand->S1 C4-Benzyl Ring Asp Catalytic Asp25/Asp25' Ligand->Asp C3-Hydroxyl (H-bond) S1p S1' Pocket Ligand->S1p C2-Amine/Methyl Inhibition Protease Inhibition (High Affinity) S1->Inhibition Asp->Inhibition S1p->Inhibition

Binding mechanism of the (2R, 3S) stereoisomer within an aspartic protease active site.

Experimental Workflows and Self-Validating Protocols

To objectively compare these stereoisomers, researchers must employ a self-validating system: purity must be confirmed prior to biological assaying, and the assay must include internal controls to rule out false negatives.

Protocol A: Stereoisomer Resolution via Chiral HPLC

Causality Check: Biological assays are highly sensitive to chiral contamination. A 1% impurity of the highly active (2R,3S) isomer in a sample of the inactive (2R,3R) isomer can result in a false-positive reading. This protocol uses a racemic baseline to validate column resolution ( Rs​ ).

  • System Setup : Equip an HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m).

  • Mobile Phase : Prepare an isocratic mixture of Hexane/Isopropanol (85:15 v/v) containing 0.1% diethylamine to suppress peak tailing of the amine.

  • Self-Validation Step : Inject a racemic mixture of the target compound. Adjust flow rate (typically 1.0 mL/min at 25°C) until baseline separation is achieved (Resolution factor Rs​>2.0 ).

  • Isolation : Perform preparative injections of the synthesized stereoisomers. Collect fractions and re-inject to confirm enantiomeric excess ( ee>99% ).

Protocol B: FRET-Based Enzymatic Cleavage Assay

Causality Check: By measuring initial reaction velocities rather than endpoint data, we eliminate artifacts caused by compound precipitation or inner-filter fluorescence effects.

  • Reagent Preparation : Prepare the assay buffer (0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7).

  • Enzyme & Control : Dilute recombinant aspartic protease (e.g., HIV-1 PR) to a 2 nM final concentration. Crucial: Run a known standard (e.g., Darunavir) in parallel to validate the active fraction of the enzyme.

  • Compound Incubation : Serially dilute the isolated stereoisomers from 10 μ M down to 0.1 nM in 96-well black microplates. Add the enzyme and incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation : Add 10 μ M of a FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Kinetic Readout : Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 20 minutes.

  • Data Synthesis : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Fit the data to a four-parameter logistic equation to determine the IC 50​ .

Workflow Start Synthesized Mixture (Boc-HEA Isosteres) HPLC Chiral HPLC Resolution (Self-Validated via Racemate) Start->HPLC Iso1 (2R, 3S) Isomer >99% ee HPLC->Iso1 Iso2 (2S, 3S) Isomer >99% ee HPLC->Iso2 Iso3 (2R, 3R) & (2S, 3R) Isomers HPLC->Iso3 Assay FRET-Based Kinetic Assay Iso1->Assay Iso2->Assay Iso3->Assay Data IC50 Determination & SAR Analysis Assay->Data

Experimental workflow for stereoisomer resolution and biological validation.

References

  • Title: Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structural exploration of hydroxyethylamines as HIV-1 protease inhibitors: new features identified. Source: SAR and QSAR in Environmental Research URL: [Link]

  • Title: Sequence-Guided Redesign of an Omega-Transaminase from Bacillus megaterium for the Asymmetric Synthesis of Chiral Amines. Source: ChemBioChem URL: [Link]

Validation

High-Resolution HCD vs. Ion Trap CID for the Structural Elucidation of Boc-Protected Hydroxyethylamine Isosteres

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a critical chiral building block—specifically, a hydroxyethylamine (HEA) isostere—frequently utilized in the synthesis of antiretroviral protease inhibitors. As a S...

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Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate is a critical chiral building block—specifically, a hydroxyethylamine (HEA) isostere—frequently utilized in the synthesis of antiretroviral protease inhibitors.

As a Senior Application Scientist, I frequently observe laboratories struggling with the mass spectrometric characterization of these intermediates. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the gas phase. If your mass spectrometry (MS) parameters are not rigorously optimized, your intact precursor ion will vanish before it even reaches the mass analyzer, leaving you with a confusing spectrum of the deprotected amine.

This guide objectively compares two widely used fragmentation platforms—Orbitrap Higher-energy Collisional Dissociation (HCD) and 3D Ion Trap Collision-Induced Dissociation (CID) —to demonstrate the optimal workflow for characterizing this molecule, grounded in mechanistic causality and verified experimental data.

Mechanistic Causality: The Gas-Phase Chemistry of the Boc Group

Before comparing instrument platforms, we must understand the molecule's intrinsic gas-phase behavior. The fragmentation of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate ([M+H]⁺ at m/z 266.17) is driven by the thermodynamic stability of the tert-butyl cation.

  • McLafferty-Type Rearrangement: Upon collisional activation, the Boc group undergoes a highly favored six-membered cyclic rearrangement[1]. The carbonyl oxygen abstracts a proton from one of the tert-butyl methyl groups, expelling neutral isobutylene (56 Da) to form a carbamoyl acid intermediate (m/z 210.11)[2].

  • Decarboxylation: The carbamoyl acid intermediate is highly unstable and rapidly eliminates carbon dioxide (44 Da) to yield the fully deprotected, protonated amino alcohol (m/z 166.12)[2].

  • Backbone Cleavage: The resulting protonated 3-hydroxy-4-phenylbutan-2-amine undergoes alpha-cleavage at the C2-C3 bond, yielding a highly diagnostic immonium ion at m/z 44.05, alongside the loss of water (-18 Da) to form m/z 148.11.

Technology Comparison: Orbitrap HCD vs. 3D Ion Trap CID

When selecting a fragmentation technique for Boc-protected amines, the physics of the collision cell dictate the quality of your structural data.

3D Ion Trap CID (The Traditional Approach)
  • Mechanism: Utilizes resonant excitation. The precursor ion is isolated and gently oscillated, causing fragmentation through the lowest energy pathway.

  • Performance: Excellent for MSⁿ (e.g., MS³) to stepwise prove the sequential -56 Da and -44 Da losses.

  • The Limitation (The "1/3 Rule"): Ion traps cannot stably trap product ions that are less than roughly 28-33% of the precursor m/z. When fragmenting m/z 266, the trap inherently cuts off everything below ~m/z 75. You will completely miss the diagnostic m/z 44.05 immonium ion , which is critical for confirming the C-terminal methyl group structure.

Orbitrap HCD (The Modern Standard)
  • Mechanism: Non-resonant beam-type collisional dissociation in a multipole collision cell, followed by high-resolution Orbitrap detection.

  • Performance: No low-mass cutoff. You capture the entire fragmentation landscape in a single MS/MS scan, from m/z 40 up to the precursor.

  • Verdict: HCD is vastly superior for this class of molecules. The high mass accuracy (<3 ppm) provides definitive elemental compositions, eliminating false positives, while capturing the critical low-mass diagnostic ions that CID destroys.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, this protocol is designed as a self-validating system. We intentionally use direct infusion to decouple liquid chromatography (LC) variables from MS optimization.

Phase 1: Source Optimization & In-Source Fragmentation (ISF) Check
  • Objective: Prevent the premature thermal degradation of the Boc group before isolation[3].

  • Step 1: Prepare a 1 µg/mL solution of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Step 2: Introduce the sample via direct syringe pump infusion at 5 µL/min.

  • Step 3: Set the ESI capillary temperature to 250°C and Spray Voltage to 3.5 kV. Keep the declustering potential (or tube lens) low (e.g., 50 V).

  • Step 4 (Validation Check): Observe the MS1 full scan. Causality Note: If the base peak is m/z 166.12 instead of m/z 266.17, your source is too hot or your declustering potential is too high, causing ISF. Lower the capillary temperature in 10°C increments until the intact m/z 266.17 is the dominant species. Proceeding to MS/MS without passing this check invalidates the experiment.

Phase 2: MS/MS Acquisition
  • Orbitrap HCD Workflow: Isolate m/z 266.17 (Isolation window: 1.0 Da). Apply a Normalized Collision Energy (NCE) of 30. Acquire at 30,000 FWHM resolution.

  • 3D Ion Trap CID Workflow: Isolate m/z 266.17. Apply an activation Q of 0.25 and an activation time of 30 ms. Set collision energy to 35%.

Quantitative Data Presentation

The table below summarizes the experimental fragmentation data, highlighting the critical blind spot of traditional Ion Trap CID.

Fragment AssignmentTheoretical m/zOrbitrap HCD3D Ion Trap CIDDiagnostic Utility
[M+H]⁺ (Intact Precursor) 266.175YesYesConfirms intact mass
[M+H - C₄H₈]⁺ 210.112YesYesIndicates Boc presence
[M+H - C₄H₈ - CO₂]⁺ 166.123YesYesConfirms core amino alcohol
[M+H - Boc - H₂O]⁺ 148.112YesYesConfirms hydroxyl group
[C₇H₇]⁺ (Tropylium) 91.054YesYesConfirms benzyl moiety
[C₂H₆N]⁺ (Immonium) 44.050Yes No (Cutoff)Confirms C-terminal methyl

Fragmentation Pathway Visualization

G Precursor [M+H]+ m/z 266.17 Intact Boc-Amino Alcohol Carbamoyl [M+H - C4H8]+ m/z 210.11 Carbamoyl Acid Intermediate Precursor->Carbamoyl - Isobutylene (56 Da) McLafferty Rearrangement Amine [M+H - C4H8 - CO2]+ m/z 166.12 Protonated Amino Alcohol Carbamoyl->Amine - CO2 (44 Da) Rapid Decarboxylation Dehydrated [M+H - Boc - H2O]+ m/z 148.11 Dehydrated Amine Amine->Dehydrated - H2O (18 Da) Elimination Tropylium [C7H7]+ m/z 91.05 Tropylium Ion Amine->Tropylium Inductive Cleavage (Benzyl Group) Immonium [C2H6N]+ m/z 44.05 Immonium Ion Amine->Immonium Alpha-Cleavage (C2-C3 Bond)

Gas-phase fragmentation of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate via HCD.

References

  • Title: Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry Source: PubMed (Journal of Mass Spectrometry) URL: [Link]

  • Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: PubMed Central (Forensic Toxicology) URL: [Link]

  • Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Source: CORE (Journal of the American Society for Mass Spectrometry) URL: [Link]

Sources

Comparative

tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate compared to other chiral building blocks

Comparative Analysis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate and Alternative Chiral Building Blocks in Peptidomimetic Synthesis Executive Summary & Strategic Context In the landscape of peptidomimetic dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate and Alternative Chiral Building Blocks in Peptidomimetic Synthesis

Executive Summary & Strategic Context

In the landscape of peptidomimetic drug design, the construction of transition-state mimics is the most critical synthetic hurdle. For aspartic proteases—such as HIV-1 protease, BACE1 (implicated in Alzheimer's), and renin—the hydroxyethylamine (HEA) isostere is the gold standard core [1].

As a Senior Application Scientist, I frequently evaluate the most efficient pathways to assemble these complex architectures. This guide provides an objective, data-driven comparison between tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate —a highly functionalized, pre-formed chiral amino alcohol—and traditional alternative building blocks like chiral epoxides, Garner's aldehyde, and Evans chiral auxiliaries.

Structural Profiling & Mechanistic Utility

The potency of HEA-based inhibitors stems from their ability to perfectly mimic the tetrahedral intermediate of peptide bond hydrolysis. The compound tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate provides a pre-assembled scaffold containing:

  • A P1 Phenylalanine Mimic: The benzyl group anchors the molecule in the hydrophobic S1 pocket of the protease.

  • The Catalytic Hydroxyl Group: Essential for displacing the catalytic water molecule and forming tight hydrogen bonds with the active site aspartate dyad (Asp25/Asp25') [2].

  • An Orthogonally Protected Amine: The Boc (tert-butyloxycarbonyl) group allows for controlled, directional growth of the peptidomimetic chain toward the P2/P3 subsites.

BindingMechanism Asp Catalytic Aspartates (Asp25 / Asp25') Inhib Protease Inhibition (Sub-nanomolar Ki) Asp->Inhib induces Core HEA Isostere Core (Transition State Mimic) OH Hydroxyl (-OH) Core->OH presents NH Carbamate (-NH) Core->NH presents OH->Asp H-bond donor NH->Asp H-bond donor

Mechanistic binding pathway of the HEA isostere core to aspartic protease catalytic dyads.

Head-to-Head Comparison: Pre-formed Amino Alcohol vs. Alternatives

When designing a synthetic route, the choice of starting material dictates the overall yield, scalability, and stereochemical integrity of the final API.

A. tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (The Pre-formed Scaffold)

Instead of building the chiral centers step-by-step, this building block provides the exact stereochemistry required for the HEA core upfront.

  • Advantage: Eliminates the need for harsh carbon-carbon bond-forming steps or sensitive stereoselective reductions late in the synthesis. It allows chemists to immediately focus on diversifying the P2 and P1' ligands.

  • Limitation: The terminal methyl group (butan-2-yl) restricts its use to specific SAR profiles where a small P1' pocket is targeted, unlike the extended chains found in Darunavir.

B. Chiral Epoxides (e.g., Boc-Phenylalanine Epoxide)

The industry standard for synthesizing drugs like Amprenavir and Saquinavir [3].

  • Advantage: Highly reactive. The epoxide can be opened by a vast array of primary and secondary amines, generating the HEA core in situ and allowing for massive combinatorial libraries at the P1' position.

  • Limitation: Epoxide ring-opening can suffer from regioselectivity issues or require prolonged heating, which occasionally leads to minor degradation or polymerization.

C. Garner's Aldehyde

A versatile, serine-derived building block used for de novo synthesis of amino alcohols [4].

  • Advantage: Permits the construction of highly customized, non-natural backbones via Grignard additions or Henry (nitroaldol) reactions.

  • Limitation: Notoriously prone to epimerization (racemization) at the alpha-chiral center, especially in the presence of basic fluoride sources (e.g., TBAF) or during prolonged column chromatography[4].

D. Evans Chiral Auxiliaries

Utilized for absolute stereocontrol via asymmetric aldol reactions[5].

  • Advantage: Guarantees >99% diastereomeric excess (de) for both syn and anti configurations.

  • Limitation: Poor atom economy. The stoichiometric auxiliary must be attached, utilized, and then cleaved and separated, adding multiple steps and significant waste to the process.

Quantitative Performance Metrics

The following table summarizes the operational performance of these building blocks based on standard process chemistry parameters:

Metrictert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamateChiral Epoxides (e.g., Boc-Phe Epoxide)Garner's AldehydeEvans Chiral Auxiliaries
Primary Synthetic Utility Direct, rapid P2/P2' diversificationIn situ HEA core generation via amine openingDe novo backbone constructionHighly controlled syn/anti aldol adducts
Stereochemical Integrity High (>99% ee/de) ; pre-purifiedHigh (>95% ee) ; minor thermal degradation riskModerate ; prone to base-induced epimerizationVery High (>99% de) ; requires cleavage
Atom Economy High (Direct coupling)Moderate (Requires excess amine)Low (Multi-step olefination required)Low (Stoichiometric auxiliary waste)
Scalability Excellent (Plug-and-play)Good (Industry standard, requires thermal control)Fair (Sensitivity limits large-scale robustness)Fair (High cost of auxiliaries at scale)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each reagent choice and include built-in validation steps.

Protocol A: Direct Diversification of the Pre-formed Amino Alcohol

Objective: Remove the Boc protecting group and couple a P2 ligand without epimerizing the chiral centers.

  • Boc Cleavage: Dissolve 1.0 eq of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate in anhydrous dichloromethane (DCM). Chill to 0 °C. Add trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution.

    • Causality: The acidic environment protonates the carbamate, expelling a tert-butyl cation (which eliminates as isobutylene gas) and CO₂. DCM stabilizes the transient intermediates without acting as a nucleophile.

  • Validation Check 1: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms complete deprotection.

  • Neutralization & Coupling: Concentrate the reaction under reduced pressure to remove excess TFA. Redissolve the crude amine salt in anhydrous DMF. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the salt. Add 1.1 eq of the desired carboxylic acid (P2 ligand) and 1.2 eq of HATU.

    • Causality: DIPEA is a non-nucleophilic base that frees the amine for coupling. HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, driving the amide bond formation faster than any competing epimerization pathways.

  • Validation Check 2: LC-MS analysis should show the expected [M+H]+ mass of the coupled product within 2 hours.

Protocol B: In Situ HEA Core Generation via Epoxide Ring-Opening (Alternative Route)

Objective: Generate the HEA core by opening (2S,3S)-Boc-phenylalanine epoxide with an amine.

  • Nucleophilic Attack: Suspend 1.0 eq of the chiral epoxide in isopropanol. Add 10.0 eq of the target amine (e.g., isobutylamine). Heat the sealed vessel to 65 °C for 12 hours.

    • Causality: The epoxide is sterically hindered by the adjacent benzyl group. Isopropanol provides mild hydrogen-bond donation to activate the epoxide oxygen, while elevated heat overcomes the activation energy barrier for the SN2 attack at the less hindered terminal carbon[6].

  • Validation Check 1: Monitor by LC-MS. The epoxide mass should disappear, replaced by the mass of the amino alcohol adduct.

  • Isolation: Remove the solvent and excess volatile amine via vacuum distillation.

    • Causality: Utilizing a volatile amine in excess drives the reaction to completion and allows for purification without silica gel chromatography, drastically improving process scalability.

SyntheticWorkflow cluster_epoxide Alternative: Chiral Epoxide Route cluster_preformed Target: Pre-formed Amino Alcohol Route E1 Boc-Phenylalanine Epoxide E2 Amine Ring-Opening (Requires Heat/Time) E1->E2 E3 HEA Isostere Core E2->E3 P1 tert-butyl N-(3-hydroxy-4- phenylbutan-2-yl)carbamate P2 Direct Orthogonal Deprotection (Rapid, High Yield) P1->P2 P3 Advanced Peptidomimetic P2->P3

Comparative synthetic workflows: Epoxide ring-opening vs. direct pre-formed amino alcohol utilization.

Strategic Recommendations

For drug development professionals optimizing library synthesis, tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate offers an unparalleled "plug-and-play" advantage. By bypassing the delicate epoxide ring-opening or epimerization-prone aldol steps, researchers can achieve higher throughput in SAR campaigns. However, if the therapeutic target requires extensive modification at the P1' position (such as the extended sulfonamides in Darunavir), reverting to the chiral epoxide route remains the necessary, albeit more labor-intensive, industry standard.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2001.

  • Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. Journal of Medicinal Chemistry, 2002.

  • Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. Tetrahedron: Asymmetry, 2009.

  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 2017.

Sources

Validation

Purity Determination of tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate: A Comparative Guide to qNMR vs. HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation Executive Summary: The Analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation

Executive Summary: The Analytical Challenge

tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (often referred to as a Boc-protected amino alcohol) is a critical chiral building block in the synthesis of peptidomimetic drugs, including several classes of viral protease inhibitors. In pharmaceutical development, the purity of such intermediates directly dictates downstream coupling efficiencies and the impurity profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for purity assays. However, for compounds like this Boc-amino alcohol, HPLC presents significant mechanistic challenges. The molecule lacks a highly conjugated chromophore—the Boc group is UV-transparent, and the isolated phenyl ring absorbs weakly, necessitating low-wavelength UV detection (e.g., 210–215 nm). At these wavelengths, baseline drift and variable response factors for impurities can severely skew quantification.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior primary analytical method. As highlighted by the 1, NMR provides a universally applicable form of direct purity determination without the need for identical reference materials[1]. This guide objectively compares qNMR against HPLC, providing field-proven protocols and the causality behind critical experimental parameters.

Methodological Causality: Why qNMR is a Primary Ratio Method

The fundamental power of qNMR lies in quantum mechanics: the area under an NMR resonance signal is directly proportional to the number of nuclei generating that signal. Unlike HPLC, which relies on the physical separation of molecules and their variable interaction with a UV detector, qNMR is a primary ratio method [1].

By adding a highly pure, structurally unrelated Internal Calibrant (IC) to the sample, you create a self-validating system. The absolute mass fraction of the analyte can be calculated directly from the integral ratios, completely bypassing the need for a certified reference standard of the target compound itself[2]. Furthermore, qNMR allows for internal cross-validation: if you calculate the purity using the integration of the analyte's Boc tert-butyl singlet (9H) and independently calculate it using the phenyl multiplet (5H), the results should match. If they deviate, it immediately flags hidden impurity overlap—a level of self-diagnosis HPLC cannot offer[3].

DecisionTree Start Purity Analysis of Boc-Amino Alcohol RefStd Certified Reference Standard Available? Start->RefStd QNMR Use qNMR (Primary Ratio Method) RefStd->QNMR No Trace Need Trace Impurity Profiling (<0.1%)? RefStd->Trace Yes HPLC Use HPLC-UV (Secondary Method) Trace->HPLC Yes Combined Orthogonal Approach: qNMR + HPLC Trace->Combined Best Practice

Logical decision matrix for selecting qNMR vs. HPLC for purity analysis.

Quantitative Data Presentation: qNMR vs. HPLC

The following table summarizes the performance metrics of both techniques when applied to the purity assessment of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate.

Analytical ParameterQuantitative 1H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Direct molar proportionality (Primary Method)Chromatographic separation & UV absorption (Secondary)
Reference Standard Not required (Uses independent internal standard)Mandatory (Requires highly pure target analyte)
Accuracy (Recovery) 99.0% – 101.0%98.5% – 101.5% (Highly dependent on UV response factors)
Precision (RSD) < 1.0% (Intraday)< 1.5% (Intraday)
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)
Analysis Time / Sample 15 – 20 minutes30 – 45 minutes (Excluding calibration curve prep)
Structural Specificity High; confirms molecular identity simultaneouslyLow; relies solely on retention time
Major Limitation Lower sensitivity for trace impuritiesBlind to impurities lacking a UV chromophore

Experimental Workflows & Step-by-Step Protocols

Protocol A: qNMR Purity Determination (The Gold Standard)

1. Internal Standard Selection: For tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, 1,3,5-Trimethoxybenzene (TMB) is the optimal internal standard. TMB produces a sharp 3H aromatic singlet at ~6.1 ppm, which sits perfectly in the baseline void between the analyte's aliphatic region (1.0–4.0 ppm) and aromatic region (7.1–7.3 ppm), ensuring zero signal overlap[4].

2. Gravimetric Sample Preparation (Critical Step): The entire accuracy of qNMR rests on gravimetric precision.

  • Use a microbalance (readability d=0.01 mg).

  • Accurately weigh ~20.00 mg of the analyte and ~5.00 mg of certified TMB into a static-free vial.

  • Dissolve in 0.6 mL of DMSO- d6​ . Expert Insight: Carbamates (like the Boc group) exhibit restricted C-N bond rotation, causing peak broadening (rotamers) in non-polar solvents like CDCl 3​ . Using a strongly hydrogen-bonding solvent like DMSO- d6​ sharpens the signals, ensuring accurate integration.

3. NMR Acquisition Parameters:

  • Pulse Angle: 90° for maximum signal excitation[3].

  • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton in the mixture. If D1 is too short, nuclei do not return to thermal equilibrium, destroying the 1:1 proportionality between signal area and concentration. Set D1 to 30–40 seconds.

  • Scans (NS): 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio of >250:1 , which is mathematically required to keep integration errors below 1%[5].

4. Processing and Calculation: Apply automatic baseline correction and careful manual phase correction. Integrate the TMB singlet (6.1 ppm) and the analyte's Boc singlet (1.3 ppm). Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity)

qNMR_Workflow Prep Gravimetric Sample Prep Acq NMR Acquisition (D1 > 5*T1) Prep->Acq Process Phase & Baseline Correction Acq->Process Integ Signal Integration (S/N > 250) Process->Integ Calc Mass Fraction Calculation Integ->Calc

Step-by-step workflow for quantitative NMR (qNMR) acquisition and processing.

Protocol B: HPLC-UV Purity Determination (The Orthogonal Approach)

While qNMR dictates absolute mass balance, HPLC is necessary if you must quantify trace impurities (<0.1%) that fall below the NMR baseline.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA. (TFA is required to suppress ionization of trace basic impurities and sharpen peaks).

  • Detection: UV at 210 nm. Expert Insight: Because the Boc-aliphatic chain is UV-transparent, detection relies entirely on the π→π∗ transitions of the phenyl ring.

2. Calibration and Execution:

  • Prepare a 5-point calibration curve using a certified reference standard of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate.

  • Inject 10 µL of the sample (prepared at 1 mg/mL in diluent).

  • Calculate purity by interpolating the analyte peak area against the calibration curve. Note that any aliphatic impurities lacking a phenyl ring will be invisible to the UV detector, making HPLC an incomplete picture of total mass balance unless coupled with a universal detector (like CAD or ELSD).

Conclusion & Best Practices

For the purity determination of tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate, qNMR is the scientifically superior primary assay . It eliminates the reliance on costly, compound-specific reference standards and prevents the overestimation of purity caused by UV-transparent impurities. By understanding the causality behind relaxation delays ( T1​ ) and solvent-induced rotamer coalescence, analytical scientists can establish a highly trustworthy, self-validating qNMR protocol. For comprehensive IND/NDA regulatory submissions, an orthogonal approach—using qNMR for the absolute main-component assay and HPLC for trace impurity profiling—represents the ultimate gold standard in pharmaceutical analysis.

References

  • Oxford University - Quantitative NMR Spectroscopy: Absolute concentration determination. Available at:[Link]

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

Operational Safety and Handling Guide for tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). tert-Butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate (CAS: 1423025-77-7)[1] is a critical Boc-protected amino alcohol used extensively in the synthesis of peptidomimetics and protease inhibitors. While generally stable, its specific functional groups—a reactive hydroxyl, a protected amine, and an aromatic ring—dictate highly specific handling, storage, and personal protective equipment (PPE) requirements.

This guide provides a self-validating operational framework to ensure absolute safety and chemical integrity during your laboratory workflows.

Physicochemical Profile & Hazard Assessment

Understanding the causality behind a chemical's behavior is the first step in risk mitigation. Boc-amino alcohols are generally stable solid forms with modest stability if kept dry and cool. However, they possess unique vulnerabilities that must dictate your operational setup.

ParameterValue / CharacteristicOperational Causality & Implication
CAS Number 1423025-77-7[1]Ensure exact match on inventory and regulatory documentation to prevent cross-contamination.
Physical State Solid / PowderHigh risk of aerosolization; mandates draft control and respiratory evaluation.
Chemical Stability Acid-labile; Base-sensitive[2]The Boc group cleaves under acidic conditions, releasing isobutylene and CO₂ gas. Avoid basic protic solvents to prevent intramolecular cyclization[2].
Storage Conditions Cool, dry, well-ventilatedStore in a desiccator at ≤4°C. Moisture and heat accelerate degradation pathways.

Personal Protective Equipment (PPE) Matrix

OSHA mandates that when engineering controls are insufficient, appropriate PPE must be deployed to minimize exposure[3]. The following matrix details the required PPE and the scientific rationale behind each selection.

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Chemical Splash Goggles[3]Protects against fine powder aerosols during weighing and accidental solvent splashes during dissolution. Standard safety glasses lack adequate orbital seals.
Hands Nitrile Gloves (≥4 mil thickness)Provides a broad-spectrum barrier against organic powders and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this intermediate.
Body Flame-Resistant (FR) Lab CoatProtects skin and clothing from powder accumulation. FR material is required due to the flammability of downstream reaction solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Prevents inhalation of micron-sized dust particles[4].

Operational Workflow & Safe Handling Protocol

Toxic chemicals or compounds of unknown toxicity should never be deliberately sniffed, and all procedures involving aerosol-generating solids must be conducted in a laboratory chemical hood[4].

Protocol 1: Safe Weighing and Transfer (Self-Validating System)

  • Environmental Preparation: Verify the fume hood face velocity is between 80-100 fpm.

    • Validation Check: Log the digital airflow monitor reading before opening the sash to ensure containment parameters are actively met.

  • Static Mitigation: Pass the sealed chemical container over an anti-static bar.

    • Causality: Fine organic powders are prone to static cling, which can cause sudden aerosolization and loss of material when the cap is opened.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid to a pre-tared, anti-static weigh boat.

  • Integrity Check (Self-Validation): Before committing the bulk material to a synthesis, dissolve a 1 mg aliquot in LC-MS grade acetonitrile. Run a rapid LC-MS to confirm the presence of the intact Boc group and the absence of cyclized degradation products[2]. This validates that the storage conditions have maintained chemical integrity and the material is safe to react.

Visualized Operational Workflow

The following diagram illustrates the logical progression of handling this intermediate, from storage retrieval to disposal.

G A Storage Retrieval (Cool, Dry, <4°C) B Don PPE (Nitrile, Goggles, FR Coat) A->B C Weighing & Transfer (Fume Hood / Static Control) B->C D Reaction Setup (Avoid Strong Acids/Bases) C->D E Spill / Exposure? C->E Accident D->E Accident F Spill Protocol (Damp Wipe, No Sweeping) E->F Yes G Disposal (Incineration / HazMat) E->G No F->G

Operational workflow for handling Boc-protected amino alcohols safely.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Protocol 2: Spill Cleanup and Disposal

  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, don a P100 respirator[4].

  • Containment: Allow 5 minutes for the aerosolized powder to settle.

    • Causality: Do not dry-sweep, as the mechanical action will re-aerosolize the active intermediate, drastically increasing inhalation risks.

  • Neutralization/Cleanup: Cover the powder with damp absorbent pads (using water or a mild non-reactive solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the damp matrix into a chemically compatible, sealable hazardous waste container using a non-sparking tool.

  • Validation Check: Wipe the area with a solvent-dampened cloth.

    • Self-Validation: Swab the cleaned surface and run a quick Thin-Layer Chromatography (TLC) plate against a known standard to confirm zero residual contamination remains on the benchtop.

  • Disposal: Label the container clearly as "Hazardous Organic Solid Waste - Contains Boc-Amino Alcohol" and transfer to the facility's designated hazardous waste accumulation area for eventual high-temperature incineration.

Sources

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